Product packaging for maltotriose(Cat. No.:CAS No. 9057-02-7)

maltotriose

Cat. No.: B156076
CAS No.: 9057-02-7
M. Wt: 504.4 g/mol
InChI Key: GFZFEWWPMNSVBS-WVZDODFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Maltotriose (C₁₈H₃₂O₁₆) is a trisaccharide consisting of three glucose units linked by α-1,4 glycosidic bonds . It is a primary product of starch hydrolysis by alpha-amylase and is naturally present in some biological systems, such as the blood of certain arthropods . This linear maltooligosaccharide is a critical substrate for studying intestinal mucosal α-glucosidases and is actively transported into microbial and animal cells via specific membrane oligosaccharide:H+ symporters . In industrial research, particularly in brewing, this compound is of significant importance as it represents approximately 20% of the fermentable sugars in wort . Its uptake by brewer's yeast (e.g., Saccharomyces cerevisiae and Saccharomyces pastorianus ) is a major bottleneck in fermentation efficiency, making it a key compound for studying sugar transport mechanisms and optimizing fermentation processes . Research has identified specific transmembrane transporters, such as those encoded by the AGT1 and MTY1 genes, which are crucial for this compound utilization in yeast strains . Beyond brewing, this compound is used in enzymology as a substrate for various amylases and glucosidases, and in food science research for its functional properties, which include mild sweetness, low osmolality, and high water-holding capacity . It also serves as a valuable chiral selector in analytical chemistry and shows promise in novel drug delivery strategies, where it can be conjugated to other molecules to hijack bacterial maltodextrin uptake pathways . This product is provided as a high-purity white powder and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O16 B156076 maltotriose CAS No. 9057-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-DZOUCCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157137
Record name O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Maltotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

113158-51-3, 1109-28-0
Record name O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113158-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Maltotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Enzymatic Hydrolysis of Maltotriose

Alpha-Amylase Activity and Maltotriose (B133400) Production

Alpha-amylases are endo-acting enzymes that play a crucial role in initiating the digestion of starch by randomly hydrolyzing internal α-1,4-glycosidic linkages. ebi.ac.uknih.gov This action breaks down large starch polymers into smaller maltooligosaccharides, including the disaccharide maltose (B56501), the trisaccharide this compound, and various dextrins. ebi.ac.ukanswers.com

Pancreatic Alpha-Amylase and Starch Digestion

In human digestion, the majority of starch breakdown occurs in the small intestine, mediated by pancreatic alpha-amylase. nih.gov This enzyme continues the hydrolysis of starch remnants that have passed from the stomach. answers.com The action of pancreatic alpha-amylase on starch produces a mixture of carbohydrates, prominently featuring maltose, this compound, and α-limit dextrins, which are branched oligosaccharides. answers.comnih.gov The process is highly efficient, with starch hydrolysis being completed within approximately 10 minutes in the small intestine. vedantu.com These products are then further broken down into glucose by other enzymes at the intestinal brush border before absorption. answers.comnih.gov Kinetic studies on porcine pancreatic α-amylase have explored its action on various oligosaccharides, confirming its role in producing and acting upon molecules like this compound. capes.gov.brnih.gov

Salivary Alpha-Amylase and Oral Starch Breakdown

The initial phase of starch digestion begins in the oral cavity with the action of salivary alpha-amylase. ebi.ac.uknih.gov This enzyme cleaves the α-1,4 glucosidic bonds within starch molecules, reducing their complexity. answers.com The products of this initial breakdown include shorter-chain saccharides like maltose, this compound, and other glucose oligomers. oup.com Although salivary amylase has a limited time to act before being inactivated by the acidic environment of the stomach, it can reduce the average length of starch chains significantly. answers.com The concentration of α-amylase in saliva can constitute up to 5% of the total salivary protein and its activity is a key first step in carbohydrate metabolism. nih.gov

Microbial Alpha-Amylases in this compound Formation

Microbial sources, particularly bacteria from the genus Bacillus, are widely used for the industrial production of alpha-amylases. nih.govyoutube.com These enzymes are significant in various biotechnological applications, including the food and fermentation industries, and account for a substantial portion of the global enzyme market. nih.govresearchgate.net Microbial α-amylases catalyze the hydrolysis of starch into low molecular weight products, including glucose, maltose, and this compound units. nih.govekb.eg Specific microbial strains have been identified that produce α-amylases with a high yield of this compound. For example, the α-amylase (AmyA) from Microbulbifer thermotolerans DAU221 has been characterized as a this compound-producing enzyme. nih.gov Protein engineering techniques have also been employed to modify microbial amylases to control the ratio of hydrolysis to transglycosylation, thereby influencing the final product profile and minimizing undesirable byproducts like this compound in high-maltose syrup production. nih.gov

Kinetics of Alpha-Amylase Hydrolysis and this compound Yield

The efficiency and product specificity of alpha-amylase are described by its kinetic parameters, which can be influenced by factors such as temperature, pH, and substrate concentration. ekb.egnih.gov For the α-amylase from Microbulbifer thermotolerans DAU221, which primarily produces this compound, the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the hydrolysis of soluble starch were determined to be 1.08 mg/mL and 1.736 mmol this compound/mg protein/min, respectively. nih.gov The optimal conditions for this compound production by this enzyme were found to be a temperature of 44.95 °C and a pH of 6.35. nih.gov Similarly, kinetic studies of an α-amylase from a mutant strain of Bacillus licheniformis showed a Km of 8.3 mg/ml and a Vmax of 2778 U/mg/min. researchgate.net These kinetic values are crucial for optimizing industrial processes aimed at producing specific maltooligosaccharides like this compound.

Interactive Table: Kinetic Parameters of Selected Alpha-Amylases Below is a table summarizing the kinetic properties of α-amylases from different microbial sources.

Enzyme SourceKm (mg/mL)Vmax (mmol/min/mg or U/mg/min)Optimal pHOptimal Temp (°C)Primary Product(s)
Microbulbifer thermotolerans DAU221 nih.gov1.081.736 (mmol/min/mg)6.3544.95This compound
Bacillus licheniformis EMS-6 researchgate.net8.32778 (U/mg/min)7.060Maltodextrins, Maltose, Glucose
Bacillus megaterium RAS103 ekb.eg0.87881.30 (U/ml)6.045Glucose, Maltose, this compound

Maltase and this compound Catabolism

Maltase is a digestive enzyme primarily located in the brush border membrane of the small intestine. youtube.com Its principal function is to catalyze the hydrolysis of the disaccharide maltose into two molecules of glucose, which can then be absorbed into the bloodstream. nih.govyoutube.com While alpha-amylase is responsible for producing this compound from starch, maltase itself does not directly catabolize this compound. The complete breakdown of linear oligosaccharides like this compound into monosaccharides is accomplished by a suite of enzymes in the intestinal mucosa, including α-glucosidases and other disaccharidases. answers.com In some microorganisms, such as Enterococcus faecalis, this compound is catabolized intracellularly after being transported and phosphorylated. nih.gov The resulting this compound-6"-phosphate is then dephosphorylated before being hydrolyzed by a maltodextrin (B1146171) hydrolase into maltose and glucose. nih.gov

Role of Disproportionating Enzymes (DPE1) in this compound Metabolism

Disproportionating enzyme 1 (DPE1), a type of 4-α-glucanotransferase, plays a critical role in the metabolism of starch degradation products, particularly in plants. nih.govnih.gov This enzyme addresses the accumulation of this compound, which cannot be further broken down by enzymes like β-amylase or starch phosphorylase. nih.gov DPE1 preferentially uses this compound as a substrate, catalyzing a disproportionation reaction where two molecules of this compound are converted into one molecule of glucose and one molecule of maltopentaose (B1148383). nih.govtandfonline.comtandfonline.com The resulting glucose can be exported from the plastid for energy, while the maltopentaose is now a suitable substrate for further degradation by other enzymes. nih.govnih.gov This function is essential for the complete mobilization of starch reserves. nih.gov Recombinant barley DPE1 has been shown to be most active at a pH between 6.5 and 6.8 and is capable of this key conversion. tandfonline.com

Interactive Table: DPE1-Catalyzed Disproportionation of this compound The following table illustrates the primary reaction catalyzed by DPE1.

Substrates (Input)EnzymeProducts (Output)Significance
2 molecules of this compoundDisproportionating Enzyme 1 (DPE1)1 molecule of Glucose + 1 molecule of MaltopentaosePrevents accumulation of this compound; generates exportable glucose and a substrate (maltopentaose) for further enzymatic breakdown. nih.govnih.govtandfonline.com

DPE1 Activity in Starch Breakdown Regulation

Disproportionating enzyme 1 (DPE1), a plastidial α-1,4-glucanotransferase, plays a critical role in the regulation of starch metabolism, particularly in the breakdown process. nih.gov Its primary recognized function is in the degradation of transitory starch within plant leaves. nih.govnih.gov DPE1 is essential for the metabolism of malto-oligosaccharides (MOS), which are intermediates in the conversion of starch to sucrose (B13894). nih.govresearchgate.net The enzyme processes these small oligosaccharides, facilitating their complete degradation into maltose. researchgate.net

The enzymatic activity of DPE1 is influenced by environmental conditions. Barley rDPE1, for example, exhibits optimal activity in a pH range of 6.5 to 6.8 and is relatively stable at temperatures between 37°C and 50°C, with peak activity at 45°C. tandfonline.com

Impact of DPE1 Mutations on this compound Accumulation

The functional significance of DPE1 in oligosaccharide metabolism is highlighted by the phenotype of plants with mutations in the DPE1 gene. nih.gov In Arabidopsis thaliana, a knockout mutation that eliminates DPE1 activity results in a significant accumulation of malto-oligosaccharides, with a particularly pronounced increase in this compound levels during the dark period when starch is degraded. nih.govresearchgate.net

This accumulation is a direct consequence of the metabolic block created by the absence of the enzyme responsible for processing these molecules. nih.govnih.gov Studies have shown that DPE1 deficiency in Arabidopsis can lead to as much as a 10-fold increase in the level of this compound compared to wild-type plants. researchgate.net In addition to the buildup of soluble sugars, dpe1 mutants also exhibit a moderately starch-excess phenotype, accumulating more leaf starch over the diurnal cycle. nih.govresearchgate.net This excess starch is characterized by an increased ratio of amylose (B160209) to amylopectin (B1267705). nih.govtandfonline.com These findings underscore the critical role of DPE1 in metabolizing this compound and other transiently formed oligosaccharides, thereby preventing their accumulation and ensuring the efficient flow of carbon from starch to other metabolic pathways. nih.govnih.gov

Impact of DPE1 Deficiency in Plants
OrganismPhenotype of DPE1 Mutant/DeficiencyKey Accumulating MetaboliteReference
Arabidopsis thalianaIncreased starch accumulation, higher amylose/amylopectin ratio, slower starch degradation, large accumulation of malto-oligosaccharides.This compound (up to 10-fold increase) nih.gov, researchgate.net
PotatoDelayed tuber sprouting and shoot growth, 8-fold increase in this compound.This compound researchgate.net
BarleyThis compound accumulates during malting and mashing.This compound tandfonline.com, tandfonline.com

Enzymatic Synthesis of this compound and Maltooligosaccharides

The production of specific maltooligosaccharides (MOS), including this compound, relies heavily on enzymatic strategies. mdpi.com These methods offer high specificity and efficiency compared to chemical synthesis. The primary biocatalysts employed are enzymes from the glycoside hydrolase (GH) and glycosyltransferase (GT) families. mdpi.comnih.gov Key enzymes utilized for MOS production include α-amylases, specialized maltooligosaccharide-forming amylases, and various glycosyltransferases. mdpi.com Many of these enzymes are classified within GH family 13. mdpi.comhu.edu.jo The enzymatic approach allows for the controlled hydrolysis of starch or through transglycosylation reactions to build oligosaccharides of a desired length. mdpi.comnih.gov

Transglycosylation Reactions for this compound Synthesis

Transglycosylation is an enzymatic reaction where a glycosyl group is transferred from a donor molecule to an acceptor molecule, forming a new glycosidic bond. nih.gov This mechanism is fundamental to the synthesis of novel oligosaccharides. Both glycoside hydrolases (GHs) and glycosyltransferases (GTs) can catalyze transglycosylation. nih.govubc.ca While hydrolysis involves water as the acceptor, transglycosylation uses other carbohydrates or alcohols, allowing for the elongation of sugar chains or the creation of branched structures. nih.govnih.gov

Several enzymes have been characterized for their transglycosylation capabilities using this compound or producing it.

This compound-forming amylase from Streptomyces griseus : This enzyme can transfer a maltotriosyl unit from a donor like maltotetraose (B33255) to an acceptor, such as p-nitrophenyl β-D-glucopyranoside, forming a new tetrasaccharide. nih.gov

Maltodextrin glucosidase (MalZ) from Escherichia coli : When incubated with 5% this compound, this enzyme catalyzes a transglycosylation reaction to produce larger, branched oligosaccharides, including isopanose and maltosyl-alpha-1,6-maltose. nih.gov

This synthetic capability allows for the creation of a diverse range of oligosaccharides with potential applications as functional food ingredients. nih.gov

This compound-Forming Amylases (G3-Amylase, EC 3.2.1.116)

This compound-forming amylases, also known as G3-amylases or glucan 1,4-α-maltotriohydrolases, are specialized enzymes that predominantly produce this compound from starch and related polysaccharides. mdpi.comqmul.ac.uk They are classified under the EC number 3.2.1.116. qmul.ac.uk These enzymes are typically exo-acting amylases, meaning they sequentially cleave residues from the non-reducing end of a polysaccharide chain. hu.edu.joqmul.ac.uk

The primary reaction catalyzed by G3-amylase is the hydrolysis of α-1,4-D-glucosidic linkages to release this compound units. qmul.ac.uk Several microbial sources of G3-amylases have been identified and characterized. For example, a G3-amylase (G3Amy) isolated from Kitasatospora sp. MK-1785 was shown to produce this compound as its main product from starch. nih.gov In addition to its hydrolytic activity, this enzyme also possesses transglycosylation capabilities, allowing it to transfer this compound units to other molecules, which is useful for synthesizing various maltooligosaccharide-glycosides. nih.gov These enzymes are part of the broader group of maltooligosaccharide-forming amylases (MFAses), which are valuable biocatalysts for producing oligosaccharides of specific lengths. mdpi.com

Characteristics of this compound-Forming Amylase (EC 3.2.1.116)
CharacteristicDescriptionReference
Systematic Name4-α-D-glucan maltotriohydrolase qmul.ac.uk
Common NamesG3-Amylase, exo-maltotriohydrolase, maltotriohydrolase mdpi.com, qmul.ac.uk
EC Number3.2.1.116 qmul.ac.uk
Enzyme FamilyGlycoside Hydrolase Family 13 (GH13) mdpi.com, nih.gov
ReactionHydrolyzes (1→4)-α-D-glucosidic linkages in polysaccharides to remove successive this compound residues from the non-reducing end. qmul.ac.uk
Example SourceKitasatospora sp. MK-1785, Streptomyces griseus nih.gov, nih.gov

Use of Glycosyl Hydrolases and Glycosyl Transferases in this compound Production

The synthesis of this compound and other oligosaccharides is accomplished through the action of two main classes of enzymes: glycoside hydrolases (GHs) and glycosyltransferases (GTs). nih.govubc.ca

Glycoside Hydrolases (GHs) , which include various amylases and glucosidases, primarily function to break down carbohydrates via hydrolysis. nih.govresearchgate.net However, under specific conditions (e.g., high substrate concentration), many GHs can also catalyze transglycosylation reactions, making them useful for synthesis. nih.govnih.gov For instance, certain α-glucosidases exhibit a high affinity for small substrates like this compound and can facilitate transglucosylation. nih.gov The dual hydrolytic and transglycosylation activity of GHs makes them versatile tools for industrial carbohydrate synthesis, as they can utilize inexpensive and readily available substrates like starch. nih.gov

Glycosyltransferases (GTs) are enzymes that specialize in the synthesis of glycosidic bonds. nih.gov They transfer a sugar moiety from an activated donor substrate (often a nucleotide sugar) to an acceptor molecule. nih.govnih.gov While highly efficient and specific, the industrial application of GTs can be limited by the high cost and instability of their required sugar-nucleotide donors. nih.gov However, some transferases, known as transglycosylases, can transfer between oligosaccharides without needing nucleotide sugars, functioning mechanistically similar to retaining glycosidases. ubc.ca Engineering of both GHs and GTs is an active area of research aimed at creating novel catalysts with improved stability, altered substrate specificity, and enhanced synthetic capabilities for producing compounds like this compound. nih.gov

Optimization of Enzymatic Synthesis Conditions for this compound

Maximizing the yield and purity of this compound from enzymatic synthesis requires careful optimization of various reaction parameters. The efficiency of the biocatalytic process is highly dependent on creating an ideal environment for the specific enzyme being used. Key factors that are typically optimized include:

pH and Temperature : Every enzyme has an optimal pH and temperature range for activity and stability. For example, a study on protease production found optimal conditions to be a pH of 7.0 and a temperature of 35°C. nih.gov For the malting of oats, a pH of 5 was determined to be optimal for balancing the activities of desired and undesired enzymes. researchgate.net

Enzyme and Substrate Concentration : The ratio of enzyme to substrate is critical. Too little enzyme results in a slow reaction, while too much can be cost-prohibitive. Optimization of the enzyme-substrate ratio and agitation speed was shown to significantly improve the clarification of glucose syrups. researchgate.net

Reaction Time : The duration of the reaction must be sufficient to achieve a high yield without leading to the degradation of the product by secondary hydrolysis. In one study, optimizing the incubation time to 72 hours, along with other factors, led to a 2.5-fold increase in product yield. nih.gov

Substrate and Acceptor Choice : In transglycosylation reactions, the nature and concentration of the donor and acceptor molecules will dictate the type and yield of the product formed.

These optimization principles are universally applicable. For the specific synthesis of this compound, these parameters would be fine-tuned based on the chosen enzyme (e.g., a specific G3-amylase) and substrate (e.g., starch or maltodextrin). For instance, producing beverages from brown rice involves optimizing liquefaction conditions—including α-amylase dosage, time, and temperature—to hydrolyze starch into smaller saccharides like this compound. mdpi.com

Transport and Cellular Uptake Mechanisms of Maltotriose

Maltotriose (B133400) Transporters in Saccharomyces Species

In Saccharomyces species, particularly those used in brewing and baking, the ability to efficiently transport and ferment this compound is a key determinant of process performance. Several α-glucoside transporters have been identified, each with distinct properties and roles in this compound uptake. The incomplete consumption of this compound, a common issue in industries like ale brewing, is often linked to the efficiency of these transport systems. nih.govnih.gov

The AGT1 permease, encoded by the AGT1 gene, is a primary transporter of this compound in Saccharomyces cerevisiae. nih.govnih.gov It functions as a general α-glucoside-H+ symporter, responsible for the active transport of a variety of α-glucosides, including maltose (B56501), trehalose, sucrose (B13894), and α-methylglucoside, in addition to this compound. researchgate.netnih.govnih.gov

Kinetically, the AGT1 permease exhibits a low affinity for this compound. nih.govnih.gov Studies have determined the Michaelis-Menten constant (Km) for this compound to be approximately 36 ± 2 mM, indicating that a relatively high concentration of this compound is required for efficient transport by this permease. nih.govnih.govasm.org Despite this low affinity, the AGT1 transporter is essential for the effective fermentation of this compound. nih.govnih.gov Strains lacking a functional AGT1 gene are unable to efficiently utilize this compound. researchgate.net The transporter is a highly hydrophobic, integral membrane protein, belonging to the 12 transmembrane domain superfamily of sugar transporters. nih.govcorinne-a-michels-phd.net

The MAL loci in Saccharomyces encode a family of proteins involved in maltose metabolism, including the Malx1 transporters (e.g., Mal21, Mal31, Mal61). nih.govmdpi.com These transporters are generally characterized as high-affinity maltose transporters, with a Km for maltose of around 4 mM. mdpi.comasm.org

There have been conflicting reports regarding the ability of Malx1 permeases to transport this compound. While some studies have suggested that overexpression of certain MALx1 genes, such as MAL31 and MAL61, might enable this compound transport, numerous other studies have demonstrated that yeast strains relying solely on functional Malx1 permeases are unable to utilize this compound. nih.govnih.govmdpi.comnih.gov These findings indicate that Malx1 transporters are not significant contributors to this compound uptake under normal physiological conditions. researchgate.netresearchgate.net

A key transporter for efficient this compound utilization, particularly in lager yeast (Saccharomyces pastorianus), is the MTT1 permease, also known as MTY1. oup.comnih.gov This transporter is encoded by the MTT1 gene and is a member of the α-glucoside transporter family. nih.govnih.gov

A distinguishing feature of the Mtt1 protein is its higher affinity for this compound compared to maltose, a unique characteristic among the known α-glucoside transporters. oup.comnih.govnih.gov The Km of Mtt1p for this compound is in the range of 16–27 mM, whereas for maltose it is significantly higher at 61–88 mM. mdpi.comoup.com Furthermore, the MTT1 permease exhibits low-temperature dependence, retaining significant transport activity at temperatures as low as 0°C. oup.comnih.gov This property is particularly advantageous for lager brewing, which occurs at low temperatures (5°C–15°C). oup.com

The efficiency of this compound transport in Saccharomyces is determined by several genetic factors. The presence and functionality of specific transporter genes, most notably AGT1 and MTT1, are paramount. mdpi.comoup.com For instance, many ale strains rely on AGT1 for this compound uptake, while efficient lager strains often possess functional MTT1 genes, sometimes in increased copy numbers. oup.comcore.ac.uk

The expression of this compound transporter genes is tightly regulated. The AGT1 gene is inducible by maltose, and this compound has also been suggested as an inducer. nih.govmdpi.com This induction is mediated by the Mal-activator protein, a transcriptional regulator encoded within the MAL loci. nih.govnih.gov

A critical aspect of regulation is glucose repression, a global regulatory mechanism in yeast that ensures the preferential utilization of glucose over other carbon sources. nih.govdoaj.org In the presence of glucose, the expression of genes required for the metabolism of alternative sugars, including the MAL genes and AGT1, is repressed. researchgate.netnih.gov This repression is mediated by proteins such as Mig1p. nih.govnih.gov Consequently, the transport of this compound is inhibited until glucose concentrations in the medium are depleted. core.ac.uk

Maltodextrin (B1146171) Transport Systems in Bacteria

Bacteria employ distinct systems for the uptake of this compound, which is recognized as part of a larger class of glucose polymers known as maltodextrins. The maltose/maltodextrin transport system in gram-negative bacteria like Escherichia coli is a well-characterized example of an ATP-binding cassette (ABC) transporter. nih.govnih.gov

This multi-component system is responsible for the high-affinity uptake and efficient catabolism of maltodextrins up to seven glucose units in length. nih.govnih.gov The system comprises several key proteins encoded by the mal genes:

LamB: An outer membrane porin that facilitates the diffusion of maltodextrins across the outer membrane. researchgate.netnih.gov

MalE: A soluble periplasmic maltose-binding protein (MBP) that binds maltodextrins with high affinity (KD around 1 µM) and delivers them to the inner membrane transporter. nih.govresearchgate.net

MalF and MalG: Two integral inner membrane proteins that form the translocation channel. nih.govresearchgate.netcncb.ac.cn

MalK: A peripheral membrane protein on the cytoplasmic side that hydrolyzes ATP to power the transport process. researchgate.netcncb.ac.cn

The entire system is transcriptionally controlled by the MalT protein, which is specifically activated by this compound. nih.govnih.gov This ensures that the machinery for maltodextrin uptake and metabolism is synthesized when these sugars are available. nih.gov Some bacteria, like the thermophile Anaerocellum bescii, possess multiple ABC transporters for maltodextrins, potentially allowing for the efficient uptake of oligosaccharides of different lengths. asm.org

Interactive Data Table: Properties of Saccharomyces this compound Transporters

TransporterGenePrimary Substrate(s)This compound Km (mM)Key Characteristics
AGT1AGT1α-glucosides (maltose, trehalose, sucrose, this compound)~18-36Low affinity for this compound; H+ symporter; essential for this compound fermentation in many strains. nih.govnih.govasm.orgoup.com
MALx1MALx1MaltoseNot effectively transportedHigh-affinity maltose transporter; generally unable to transport this compound. nih.govmdpi.comnih.gov
MTT1/MTY1MTT1/MTY1This compound, Maltose~16-27Higher affinity for this compound than maltose; low-temperature dependence; important for lager yeasts. mdpi.comoup.com

Maltodextrin Transporters and Phosphotransferase Systems

In many bacteria, the uptake of sugars is mediated by the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS). The PTS catalyzes the transport and concomitant phosphorylation of a variety of carbohydrates. While Staphylococcus aureus carbohydrate utilization is largely dependent on the PTS, this system also plays a regulatory role in other bacteria like Escherichia coli. nih.gov In E. coli, the maltose/maltodextrin transport system is subject to regulation by the PTS through a mechanism known as inducer exclusion. nih.govresearchgate.net When glucose is abundant and actively transported by the PTS, a key signaling component, EIIAGlc, remains in an unphosphorylated state. nih.govresearchgate.net Unphosphorylated EIIAGlc can then interact directly with the MalK subunit of the maltodextrin transporter, inhibiting its activity and thus preventing the uptake of maltodextrins like this compound. nih.govresearchgate.net This ensures that the bacterium prioritizes the metabolism of the preferred sugar, glucose.

MalE Binding Protein and Affinity for this compound

The initial step in this compound transport in Gram-negative bacteria like E. coli involves its capture in the periplasm by a high-affinity soluble protein known as the maltose-binding protein (MBP), which is encoded by the malE gene. nih.govuniprot.org This protein is a primary receptor for the bacterial active transport and chemotaxis systems. nih.govresearchgate.net MalE binds to a range of linear maltodextrins, from maltose (two glucose units) up to maltoheptaose (B131047) (seven glucose units). pnas.org

Research has shown that MalE has a particularly high affinity for this compound. researchgate.netnih.gov Kinetic studies demonstrate that this compound is the most effective ligand for MalE, binding approximately 20 times more tightly than maltose. researchgate.net The dissociation constant (Kd) for this compound is about 0.4 µM, compared to approximately 2 µM for maltose, underscoring its role as a key substrate for this transport system. nih.gov

This compound Uptake in Gram-Positive Bacteria (e.g., S. aureus)

In Gram-positive bacteria such as Staphylococcus aureus, carbohydrate uptake is predominantly mediated by the phosphotransferase system (PTS). nih.gov Studies have demonstrated that the ability of S. aureus to utilize various carbohydrates is largely PTS-dependent. nih.gov Specifically for this compound, experiments with S. aureus strains deficient in PTS-dependent sugar uptake showed reduced growth on this trisaccharide. nih.gov This indicates that the PTS is a significant, though perhaps not exclusive, pathway for this compound internalization and subsequent catabolism in S. aureus. nih.gov The efficient uptake of carbohydrates like this compound is crucial for supporting the high glycolytic flux required for bacterial growth, especially under fermentative conditions. nih.gov

This compound Uptake in Gram-Negative Bacteria (e.g., E. coli)

The uptake of this compound in the Gram-negative bacterium Escherichia coli is one of the most extensively studied transport processes. It involves a multi-component system known as the maltose/maltodextrin regulon. nih.govnih.gov The process begins with this compound diffusing through the LamB porin, a specific channel in the outer membrane. asm.orgresearchgate.net

Once in the periplasmic space, this compound is bound with high affinity by the MalE protein. nih.govnih.gov The MalE-maltotriose complex then docks with an inner membrane transporter, which is a member of the ATP-binding cassette (ABC) transporter superfamily. nih.govnih.gov This transporter consists of two transmembrane subunits, MalF and MalG, and two cytoplasmic ATP-hydrolyzing subunits, MalK. nih.govnih.gov The energy derived from ATP hydrolysis by MalK powers the translocation of this compound across the cytoplasmic membrane into the cell. nih.gov

Notably, this compound itself is the true inducer of the entire maltose regulon. nih.govresearchgate.net Inside the cytoplasm, this compound binds to and activates the MalT protein, a transcriptional activator that controls the expression of all mal genes, including those for the transport machinery. nih.govnih.gov

Component Gene Location Function
Maltoporin lamBOuter MembraneForms a channel allowing diffusion of maltodextrins. asm.orgresearchgate.net
Maltose-Binding Protein malEPeriplasmBinds this compound with high affinity and delivers it to the inner membrane transporter. nih.govuniprot.org
Transmembrane Subunits malF, malGInner MembraneForm the channel for translocation across the inner membrane. nih.govnih.gov
ATP-binding Subunit malKCytoplasmHydrolyzes ATP to power transport and regulates MalT activity. nih.govnih.gov
Transcriptional Activator malTCytoplasmActivated by this compound to induce expression of all mal genes. nih.govnih.gov

Intestinal Absorption of this compound in Humans

In humans, this compound is a product of the initial digestion of starch by salivary and pancreatic α-amylases in the upper gastrointestinal tract. nyu.eduwikipedia.org Its final digestion and absorption occur at the brush border membrane of the small intestine, primarily in the jejunum. nyu.edunih.gov

Jejunal Assimilation Rates of this compound

The assimilation of this compound in the human jejunum has been studied using in vivo steady-state perfusion techniques. nih.gov These studies, which exclude pancreatic amylase from the test segment, directly measure the capacity of the intestinal mucosa to hydrolyze and absorb sugars. nih.gov Research shows that the absorption of glucose derived from this compound is remarkably efficient. nih.gov The hydrolysis of this compound at the brush border by enzymes like sucrase-isomaltase is rapid and appears to be closely linked to the glucose transport system. nih.gov

Comparison with Glucose and Sucrose Absorption

When compared with the absorption of free monosaccharides, the uptake of glucose from this compound is significantly faster than from an equivalent solution of free glucose. nih.gov This suggests a kinetic advantage where the products of hydrolysis are released in close proximity to the glucose transporter (SGLT1), allowing for a more efficient "capture" than for glucose molecules freely diffusing in the lumen. nih.gov

The absorption of glucose from this compound is also more efficient than from sucrose. nih.gov While the in vivo hydrolysis rates of this compound and sucrose are similar, the subsequent capture of the released glucose is less effective in the case of sucrose. nih.gov This indicates that the spatial arrangement of the active sites for this compound hydrolysis relative to the glucose transport system is more advantageous than that for sucrose hydrolysis. nih.gov

Substrate (Isocaloric Solutions) Relative Glucose Absorption Rate
This compound Significantly faster than free glucose. nih.gov
Free Glucose Baseline for comparison. nih.gov
Sucrose Similar to absorption from its constituent monosaccharides (glucose + fructose). nih.gov

Role of Brush Border Hydrolysis in Glucose Capture from this compound

This compound, a trisaccharide composed of three α-1,4 linked glucose units, is a significant intermediate product of starch digestion by salivary and pancreatic α-amylases. usda.govtaylorandfrancis.com However, it cannot be absorbed directly by the intestinal epithelium. colostate.edu The final stage of its digestion occurs at the brush border membrane of enterocytes, the absorptive cells lining the small intestine. colostate.edulumenlearning.com This process, known as contact digestion, involves the hydrolysis of this compound into monosaccharides by specific enzymes embedded in the brush border, ensuring the efficient capture of glucose. colostate.edu

The primary enzymes responsible for the hydrolysis of this compound are two integral membrane proteins: maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI). usda.govcolostate.edureactome.org These enzymes are α-glucosidases that cleave the α-1,4 glycosidic bonds in this compound to release free glucose molecules, which can then be transported into the enterocytes. colostate.edureactome.orgresearchgate.net Both MGAM and SI possess two catalytic subunits with distinct but overlapping specificities. colostate.eduwikipedia.org The N-terminal subunit of MGAM shows the highest activity against maltose, while its C-terminal domain has a broader specificity for glucose oligomers. wikipedia.org While both enzymes can hydrolyze this compound, research indicates that maltase-glucoamylase is substantially more active, by as much as a hundredfold, in this specific reaction compared to sucrase-isomaltase. reactome.org

Studies using human jejunal perfusion have demonstrated that glucose absorption is significantly more rapid from this compound solutions than from isocaloric solutions of free glucose. nih.gov This enhanced absorption efficiency suggests a close functional and spatial relationship between the sites of hydrolysis and the glucose transport systems in the brush border membrane. nih.gov The glucose released from this compound hydrolysis is immediately available at a high concentration at the surface of the enterocyte, in the direct vicinity of glucose transporters like the sodium-glucose cotransporter 1 (SGLT1), facilitating its rapid uptake. nih.govresearchgate.netresearchgate.net

Interestingly, the rate of glucose production from this compound is subject to regulation. Research has uncovered a phenomenon termed the "this compound brake," where high concentrations of luminal this compound can cause substrate inhibition of the highly active MGAM enzyme. usda.gov This mechanism effectively slows down glucose production during periods of heavy starch ingestion. usda.gov In such scenarios, the lower-activity, but high-capacity and unregulated, sucrase-isomaltase becomes the rate-limiting enzyme for the terminal digestion of starch-derived oligomers. usda.gov This regulatory process helps modulate the rate of glucose absorption from complex carbohydrates. usda.gov

Data Tables

Table 1: Key Brush Border Enzymes in this compound Hydrolysis

Enzyme Gene Location Function in this compound Digestion Relative Activity & Notes
Maltase-glucoamylase (MGAM) MGAM Apical brush border membrane of enterocytes wikipedia.org Hydrolyzes terminal α-1,4 glycosidic bonds to release glucose. colostate.edureactome.org High activity against this compound (approx. 44.5 times more active than SI). usda.gov Activity is inhibited by high concentrations of this compound (the "this compound brake"). usda.gov

| Sucrase-isomaltase (SI) | SI | Apical brush border membrane of enterocytes springermedizin.de | Hydrolyzes α-1,4 glucosidic bonds to release glucose. reactome.orgspringermedizin.de | Low activity but high capacity for this compound hydrolysis. usda.gov Not subject to substrate inhibition by this compound. usda.gov Responsible for 60-80% of total maltase activity in the intestine. springermedizin.denih.gov |

| This compound vs. Sucrose | The rate of hydrolysis for this compound and sucrose was similar. However, the efficiency of glucose capture from this compound hydrolysis was greater than that from sucrose hydrolysis. | The spatial arrangement of the active sites for maltose/maltotriose hydrolysis relative to the glucose transporter is more favorable for efficient glucose capture than that for sucrose hydrolysis. | nih.gov |

Table 3: Mentioned Compounds

Compound Name
This compound
Glucose
Maltose
Sucrose
Fructose (B13574)
Isomaltose
Starch
Galactose
Lactose
Dextrins
Amylopectin (B1267705)
Glycogen (B147801)
Trehalose
Sodium
Myo-inositol

Metabolic Pathways Involving Maltotriose

Maltotriose (B133400) in Yeast Fermentation Processes

This compound is a key fermentable sugar in various industrial processes involving yeast, most notably brewing. Its metabolism by yeast strains significantly impacts the efficiency of fermentation and the final product characteristics.

This compound as a Fermentable Sugar in Brewer's Wort

Brewer's wort is a complex sugar mixture derived from the enzymatic breakdown of starches during malting and mashing. The most abundant fermentable sugars in wort are typically maltose (B56501) (50–60%), this compound (15–20%), and glucose (10–15%). oup.combeerandbrewing.commdpi.com Although this compound is the second most abundant sugar, its uptake and fermentation by Saccharomyces cerevisiae, the primary brewing yeast, generally occur after the depletion of glucose and maltose. oup.comnih.govcore.ac.uknih.gov Efficient utilization of this compound is essential for achieving complete fermentation and desired beer quality. oup.comnih.govnih.gov

Incomplete this compound Fermentation and Residual Sugars

Despite its presence in significant amounts, this compound fermentation by many industrial yeast strains can be slow and often incomplete. oup.commdpi.comnih.govcore.ac.ukresearchgate.net This can lead to a higher content of residual fermentable sugars in the finished beer, impacting its sweetness and potentially causing issues like over-carbonation or microbial spoilage. oup.comnih.govnih.govresearchgate.net Incomplete this compound utilization also results in lower ethanol (B145695) yields and can contribute to atypical beer flavor profiles. oup.comnih.govnih.gov The delayed or incomplete consumption of this compound is often attributed to its lower priority for uptake by yeast cells compared to glucose and maltose. oup.comnih.govcore.ac.uk

Impact of Yeast Strain Diversity on this compound Utilization

The ability of yeast to utilize this compound varies significantly among different strains, particularly between Saccharomyces cerevisiae (ale yeast) and Saccharomyces pastorianus (lager yeast). nih.govnih.govnih.gov Lager yeast strains generally exhibit more efficient this compound fermentation compared to many ale strains. nih.govnih.gov This diversity in this compound utilization is linked to the presence and expression of specific α-glucoside transporters. nih.govcore.ac.uknih.govnih.gov Studies have shown that the AGT1 permease is important for efficient this compound utilization in S. cerevisiae. nih.govnih.gov In S. pastorianus, transporters like MTT1 have been identified, which can have a higher affinity for this compound than maltose and exhibit significant transport activity at lower temperatures typical of lager fermentation. core.ac.uknih.govoup.comnih.gov

The following table illustrates the varying this compound utilization phenotypes observed in different Saccharomyces strains:

Yeast SpeciesStrain TypeThis compound Utilization PhenotypeKey Transporters Involved (Examples)
Saccharomyces cerevisiaeAle/LaboratoryEfficient, Slow/Delayed, or NoneAGT1, MALx1 nih.govnih.gov
Saccharomyces pastorianusLagerGenerally EfficientAGT1, MALx1, MTT1 core.ac.uknih.govoup.comnih.gov
Saccharomyces mikataeWildAerobic Growth (some strains)Not explicitly specified frontiersin.org
Saccharomyces jureiWildAerobic Growth (one strain)Not explicitly specified frontiersin.org

Strategies for Enhanced this compound Fermentation Kinetics

Improving this compound fermentation kinetics is a key goal in brewing to enhance efficiency and product quality. Research indicates that the transport of this compound across the yeast cell membrane is often the rate-limiting step for its fermentation. oup.comresearchgate.netnih.govresearchgate.net Strategies to enhance this compound utilization focus on improving the efficiency of this transport. Evolutionary engineering approaches have been explored to select for yeast mutants with improved affinity and transport capacity for this compound. nih.govfrontiersin.orgresearchgate.nettudelft.nl For instance, prolonged cultivation on this compound-enriched media has led to the isolation of S. pastorianus strains with significantly lower residual this compound concentrations and higher ethanol yields. nih.govfrontiersin.orgresearchgate.net Genetic modifications, such as repairing or overexpressing specific transporter genes like AGT1 or MTT1, have also shown promise in improving this compound uptake and fermentation rates. core.ac.uknih.gov

This compound in Bacterial Metabolism

This compound also serves as a metabolic substrate for various bacteria, where its uptake and utilization are mediated by specific transport systems and enzymatic pathways.

This compound as an Energy Source for Microorganisms

This compound is an important source of carbon and energy for numerous microorganisms, including various bacterial species. ontosight.aimdpi.com Bacteria can internalize this compound through specific sugar transport proteins located in their cell membranes. These transporters often belong to families such as ATP-binding cassette (ABC) transporters or the major facilitator superfamily (MFS). ontosight.ai In Escherichia coli, the maltodextrin (B1146171) transport system, which involves proteins like LamB, MalE, MalF, MalG, and MalK, is responsible for the uptake of maltodextrins, including this compound, into the cytoplasm. asm.orgnih.govnih.govnih.gov Once inside the cell, this compound can be metabolized by intracellular enzymes to yield glucose units, which then enter central metabolic pathways like glycolysis to generate energy (ATP) and biomass. asm.orgnih.gov The ability to utilize this compound is vital for the survival and growth of these bacteria in environments where this compound-containing substrates are available. ontosight.ai

Maltose/Maltodextrin Pathways and this compound

This compound is an important component and regulator within bacterial maltose and maltodextrin metabolic pathways. In Escherichia coli, this compound can enter bacterial cells via the maltodextrin pathway, which includes specific transport proteins and cytoplasmic degrading enzymes. researchgate.netresearchgate.net This pathway is crucial for the uptake and metabolism of glucose polymers, which are considered a preferred class of nutrients for E. coli. researchgate.netresearchgate.net The maltodextrin pathway is notably absent in mammalian cells, a distinction that has implications in differentiating bacterial infections. researchgate.netresearchgate.net this compound also acts as an inducer for the mal regulon in E. coli, a set of genes responsible for the transport and metabolism of maltose and maltodextrins. fishersci.co.ukasm.orgasm.org

In Actinoplanes sp. SE50/110, a reconstructed maltose-maltodextrin pathway involves enzymes such as AmlE, MalZ, MalP, and MalQ. mdpi.comnih.gov The maltose-induced α-glucosidase AmlE demonstrates high hydrolysis rates for linear α-1,4-glucans and can hydrolyze various glycosidic bonds, compensating for the slower activity of the predicted maltodextrin glucosidase MalZ. mdpi.comnih.gov MalZ is capable of releasing glucose from acarbose (B1664774) and hydrolyzes linear α-glucans with a minimum size of this compound. mdpi.com

Role of MalQ in Maltose/Maltodextrin Metabolism

The enzyme 4-α-glucanotransferase, commonly known as MalQ or amylomaltase, holds a central position in the metabolism of maltose and maltodextrins in various bacteria, including Escherichia coli and Actinoplanes sp.. asm.orgmdpi.comnih.govunam.mxuniprot.org MalQ catalyzes a reversible transglycosylation reaction, transferring a segment of a (1->4)-alpha-D-glucan to a new acceptor, which can be glucose or another (1->4)-alpha-D-glucan. unam.mxuniprot.orguniprot.org This activity leads to the disproportionation of maltodextrins, producing longer glucose polymers and releasing glucose or shorter dextrins. mdpi.comunam.mxuniprot.orgresearchgate.net

In E. coli, MalQ utilizes linear α-glucans with a minimum size of maltose as a donor molecule, cleaving the reducing maltodextrinyl residue and transferring it to the non-reducing end of another α-glucan. mdpi.com While earlier studies suggested this compound was the smallest possible substrate for MalQ, more recent research indicates that MalQ in E. coli can also convert short maltodextrins like maltose into longer ones. researchgate.netresearchgate.netmdpi.com The interplay between MalQ and maltodextrin phosphorylase (MalP) is crucial for the efficient utilization of maltodextrins. asm.orgmdpi.comnih.govresearchgate.netnih.gov MalP degrades maltodextrins, often those elongated by MalQ, providing glucose 1-phosphate for metabolism. mdpi.comresearchgate.net MalQ's activity can also contribute to glycogen (B147801) formation from maltose or maltodextrins, a pathway that is controlled by MalP. asm.orgnih.gov Furthermore, increased intracellular glucose levels have been shown to reduce the activity of MalQ. asm.orgresearchgate.net

This compound Metabolism and Pathogen Virulence

The utilization of maltodextrins, which includes the transport and metabolism of this compound, has been linked to increased virulence in certain pathogens. For instance, in Enterococcus faecalis, a nosocomial pathogen, the ability to utilize maltodextrins has been shown to enhance its virulence. asm.org E. faecalis primarily transports and phosphorylates this compound via a phosphoenolpyruvate:carbohydrate phosphotransferase system. asm.org The resulting intracellular this compound-6''-phosphate is then dephosphorylated by a specific phosphatase, MapP, converting it to this compound. asm.org While the precise mechanisms by which this compound metabolism contributes to virulence require further detailed investigation, the correlation between maltodextrin utilization and increased pathogenicity in E. faecalis highlights the potential significance of this compound in the context of bacterial pathogenesis. asm.org

This compound in Plant Starch Metabolism

This compound plays a regulatory role in the breakdown of starch in plant leaves, particularly in Arabidopsis thaliana. Starch is synthesized in chloroplasts during the day and degraded at night to provide energy and carbon for plant metabolism. plos.orgresearchgate.netoup.comnih.gov

Chloroplast Beta-Amylase (BAM3) and this compound Production

Chloroplast β-amylase (BAM3) is a key enzyme involved in the degradation of transitory starch in Arabidopsis leaves during the night. plos.orgnih.govnih.govuniprot.orgmdpi.comnih.gov BAM3 hydrolyzes α-1,4-glucan linkages in starch, primarily producing maltose by sequentially removing maltose units from the non-reducing ends of glucan chains. plos.orgnih.govuniprot.orgmdpi.com However, BAM3 also produces this compound as a residual product, particularly from glucan chains with an odd number of glucose residues. plos.orgnih.gov BAM3 is a plastid-localized enzyme with optimal activity around pH 6.0 and is transcriptionally induced by cold stress. plos.orgnih.gov

This compound Inhibition of Starch Breakdown

Research has shown that this compound can inhibit the activity of Arabidopsis chloroplast β-amylase (BAM3) at physiological concentrations. plos.orgnih.govnih.gov This feedback inhibition by this compound, but not by maltose, suggests a mechanism for controlling the rate of starch breakdown in leaves. plos.orgnih.govnih.gov Studies on mutants that accumulate this compound, such as those lacking the chloroplast disproportionating enzyme (DPE1), show impaired starch breakdown, supporting the inhibitory role of this compound on BAM3. plos.orgnih.gov For instance, in the dpe1 mutant, the calculated this compound concentration during the night can be significantly elevated, potentially reaching levels sufficient to regulate BAM3 activity. nih.gov

Data on the inhibitory effect of this compound on BAM3 activity using amylopectin (B1267705) (AP) as a substrate demonstrates this regulatory mechanism. plos.orgnih.govnih.gov

Regulatory Mechanisms of this compound in Starch Mobilization

The concentration of this compound within the chloroplast plays a crucial role in regulating the rate of starch mobilization. plos.orgresearchgate.netnih.gov This concentration is influenced by the activity of other enzymes, particularly the plastidial disproportionating enzyme (DPE1). plos.orgresearchgate.netnih.gov DPE1 metabolizes this compound, converting two molecules of this compound into glucose and maltopentaose (B1148383) through a reversible reaction. plos.orgresearchgate.netnih.gov The stromal concentration of glucose, which is affected by the export of glucose from the chloroplast via the plastidial glucose transporter (pGlcT), also influences DPE1 activity and, consequently, the concentration of this compound. plos.orgresearchgate.netnih.gov

This compound as a Metabolite in Human Biospecimens

This compound is recognized as a metabolite found in human biospecimens, such as urine hmdb.ca. Its presence and concentration in these fluids can be influenced by dietary intake and certain physiological conditions.

This compound in Urine after Maltose Ingestion

Following the ingestion or infusion of maltose, this compound can be detected in human urine hmdb.caselleckchem.combio-connect.nlmolnova.com. Studies have investigated the excretion patterns of sugars, including this compound, after the administration of disaccharides like maltose. Research involving the intravenous infusion of maltose in human volunteers demonstrated the excretion of this compound and higher molecular weight carbohydrates in urine oup.com. At a slow infusion rate of maltose, urinary excretion of 14C-labeled maltose over 24 hours was significantly reduced by insulin (B600854) administration oup.com. The increased excretion of this compound and other higher molecular weight carbohydrates contributed to the total infused 14C recovered in the urine oup.com.

Elevated this compound in Glycogen Storage Disease II

Elevated levels of this compound are observed in individuals with Glycogen Storage Disease Type II (GSD II), also known as Pompe disease hmdb.camolnova.comnih.govwiadlek.pl. GSD II is an autosomal recessive metabolic disorder caused by a deficiency in the lysosomal enzyme acid alpha-glucosidase (GAA) nih.govnih.govmedscape.comwikipedia.org. This enzyme is responsible for breaking down glycogen in lysosomes nih.govnih.govmedscape.comwikipedia.org. The deficiency of functional GAA leads to the accumulation of glycogen within lysosomes, particularly in muscle tissue nih.govwiadlek.plnih.govmedscape.comwikipedia.org.

While this compound itself is a trisaccharide, the tetrasaccharide 6-alpha-D-glucopyranosyl-maltotriose (Glc4), which is related to this compound and glycogen breakdown, has been identified as a potential biomarker for GSDs, including GSD II nih.govnih.govtermedia.plnih.gov. Increased urinary excretion of Glc4 is associated with conditions involving increased turnover or storage of glycogen nih.govnih.govnih.gov.

Studies utilizing techniques such as ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed to detect and quantify Glc4 in urine nih.gov. Research has shown significantly higher mean Glc4 concentrations in urine samples from untreated patients with Pompe disease compared to control individuals nih.gov.

An interactive data table summarizing typical urinary Glc4 concentrations in control individuals and untreated GSD II patients based on age groups, as reported in research, would provide valuable insight into this biomarker. While specific numerical data for this compound levels in GSD II from the search results are less direct than for Glc4, the consistent mention of elevated this compound in the context of GAA deficiency and glycogen accumulation supports its role as an indicator in this disease hmdb.camolnova.comnih.gov.

Example Data Representation (Interactive Table Concept):

Age GroupControl Individuals (mean mmol/mol creatinine)Untreated GSD II Patients (mean mmol/mol creatinine)
Younger (e.g., < 5 years)Data from studies nih.govData from studies nih.gov
Older (e.g., > 10 years)Data from studies nih.govData from studies nih.gov

Note: The data for this table would be extracted from detailed research findings, such as those found in reference nih.gov, and presented in an interactive format allowing for sorting or filtering.

Advanced Analytical and Methodological Approaches for Maltotriose Research

Chromatographic Techniques for Maltotriose (B133400) Quantification and Separation

Chromatography is a cornerstone for the separation and analysis of carbohydrates like this compound. The choice of technique is often dictated by the complexity of the sample matrix and the specific research question.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound due to its high resolution and sensitivity. Various HPLC configurations are utilized for the separation and quantification of this compound from other sugars.

A common approach involves using an amino column, such as a SHISEIDO CAPCELL NH2 column, with an acetonitrile-water mobile phase. ingentaconnect.com This setup, coupled with an Evaporative Light-Scattering Detector (ELSD), allows for satisfactory resolution between this compound, glucose, and maltose (B56501). ingentaconnect.com The United States Pharmacopeia and the National Formulary (USP-NF) specifies the use of a column with L58 packing material for maltose analysis, a method that also effectively separates this compound. shodex.com

HPLC-ELSD methods have been validated for analyzing fermentable sugars, including this compound, in complex matrices like brewing samples. researchgate.net These methods demonstrate good detection and quantification limits, with linearity often fitted to a quadratic calibration model. researchgate.net Recovery rates typically range from 86% to 119%, indicating minimal matrix interference and robust performance. researchgate.net In brewing, for example, HPLC analysis can reveal this compound concentrations in finished beers ranging from 1.10 to 2.50 g/L. researchgate.net

Parameter HPLC Method 1 HPLC Method 2
Column SHISEIDO CAPCELL NH2 (4.6 mm × 150 mm, 5 µm) ingentaconnect.comColumn with L58 packing material (e.g., SUGAR KS-801) shodex.com
Detector Evaporative Light-Scattering Detector (ELSD) ingentaconnect.comRefractive Index (RI) Detector nqaclabs.com
Mobile Phase Acetonitrile-Water (65:35) ingentaconnect.comWater shodex.com
Flow Rate 1.0 mL·min⁻¹ ingentaconnect.com1.0 mL·min⁻¹ shodex.com
Application Determination in maltose preparations ingentaconnect.comAnalysis according to USP-NF method shodex.com
LOD 0.042 µg ingentaconnect.comNot specified

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the detailed analysis of saccharides, including this compound. This technique requires the chemical derivatization of the non-volatile sugars to make them volatile. nih.govcore.ac.uk A common derivatization process involves oximation followed by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). core.ac.uk

The resulting trimethylsilyl (B98337) (TMS) derivatives are then separated on a GC column and detected by MS. core.ac.ukuliege.be GC-MS allows for the characterization of various trisaccharides in complex samples like honey, where this compound has been identified among other sugars like erlose (B89112) and panose. uliege.be For metabolic flux analysis using 13C labeled substrates, GC-MS is used to analyze the labeling in saccharides, providing insights into metabolic pathways. nih.gov Studies have shown that chemical ionization (CI) is often better suited for isotopomer quantification of saccharides than electron ionization (EI). nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the separation and identification of oligosaccharides. tandfonline.comcreative-biolabs.com While modern techniques like HPLC and GC-MS are prevalent, TLC remains a valuable tool, especially for screening multiple samples. creative-biolabs.comresearchgate.net

Separation is typically achieved on silica (B1680970) gel or cellulose (B213188) plates. tandfonline.comresearchgate.net The choice of the solvent system is critical for achieving good resolution. For instance, a solvent system of n-butanol-isopropanol-water (3:12:4, v/v) has been shown to effectively separate a series of malto-oligosaccharides, including this compound. tandfonline.com Another system uses ethyl acetate (B1210297) and propionic acid in a 1:1 (v/v) ratio on HPTLC plates. researchgate.net After separation, the spots are visualized using a spray reagent, such as an anisaldehyde reagent or potassium permanganate (B83412) (KMnO4) in sodium hydroxide. tandfonline.comnih.gov

Stationary Phase Mobile Phase (v/v/v) Detection Reagent Reference
Kieselgel Gn-butanol-isopropanol-water (3:12:4)Anisaldehyde reagent tandfonline.com
Silica Gelmethylacetoacetate/isopropanol/acetone/water (20:10:7:6)Sulfuric acid in methanol researchgate.net
Silica Gel (impregnated with transition metal ions)n-PrOH-H2O (8:4)0.5% KMnO4 in 0.1 M NaOH nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has become a powerful, high-resolution technique for the analysis of carbohydrates, including this compound. nih.gov It is particularly well-suited for separating complex glycan mixtures based on their charge-to-size ratio. nih.govwvu.edu Since neutral carbohydrates like this compound lack a charge, they are typically derivatized with a fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), through reductive amination. researchgate.net

The separation is often performed using Capillary Gel Electrophoresis with Laser-Induced Fluorescence detection (CGE-LIF). researchgate.net To improve reproducibility and allow for comparisons across different methods, a migration time indexing system is used. This approach uses co-injected size standards, such as maltose (DP2), this compound (DP3), and maltopentadecaose (B13446006) (DP15), to normalize migration times and calculate a glucose unit (GU) value for unknown glycans. nih.gov

Spectrophotometric and Enzymatic Methodologies

Spectrophotometric methods, often coupled with enzymatic reactions, provide an alternative to chromatographic techniques for the quantification of this compound. These assays are typically based on the specific enzymatic conversion of this compound and subsequent measurement of a chromogenic or fluorogenic product.

Spectrophotometric Determination using Chromogenic/Fluorogenic Derivatives

Enzymatic assays for this compound often employ a coupled-enzyme system. sigmaaldrich.com For instance, the hydrolysis of this compound can be catalyzed by a specific enzyme to produce glucose and maltose. researchgate.net The resulting glucose can then be quantified through a series of reactions that lead to the formation of a product that can be measured spectrophotometrically.

A common example involves the phosphorylation of glucose by hexokinase, followed by the oxidation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase (G-6-P-DH). sigmaaldrich.com This second reaction reduces β-Nicotinamide Adenine Dinucleotide Phosphate (β-NADP) to β-NADPH, which can be quantified by measuring the increase in absorbance at 340 nm. sigmaaldrich.com Similarly, glucose dehydrogenase can be used to oxidize glucose, leading to the formation of NADH, which is also measured at 340 nm. researchgate.net These methods form the basis of many commercially available enzymatic assay kits for sugar analysis in food and other products. libios.fr

A two-step coupled spectrophotometric assay has been described for this compound hydrolysis. In the first step, the hydrolysis of this compound to glucose and maltose is coupled to the NADH-producing oxidation of the newly formed glucose. researchgate.net After this reaction reaches equilibrium, a second enzyme, maltose phosphorylase, is added. This enzyme catalyzes the phosphorolysis of maltose into glucose and glucose-1-phosphate, leading to a further increase in NADH formation as the additional glucose is oxidized. researchgate.net

Coupled Enzyme Assays for this compound Metabolism

Coupled enzyme assays are a cornerstone for elucidating the metabolic pathways involving this compound. These indirect assays are particularly valuable when the direct enzymatic conversion of this compound does not yield a readily measurable product. genscript.com The principle involves linking the activity of the primary enzyme acting on this compound to a second, or even a third, enzyme that produces a detectable signal, often a change in absorbance of a chromophore like NADH. genscript.comresearchgate.net

A notable example is the two-step coupled spectrophotometric assay used to study the hydrolysis of this compound. researchgate.net In the first step, the enzyme of interest hydrolyzes this compound into glucose and maltose. The subsequent oxidation of the liberated glucose is then catalyzed by glucose dehydrogenase, which concurrently reduces NAD+ to NADH. The formation of NADH can be continuously monitored by measuring the increase in optical density at 340 nm. researchgate.net To further dissect the reaction, maltose phosphorylase can be introduced in a second step. This enzyme converts the maltose from the initial reaction into glucose and glucose-1-phosphate, leading to a further increase in NADH production as the newly formed glucose is also oxidized. researchgate.net This multi-step approach not only allows for the quantification of the initial hydrolytic activity but also provides insights into the reaction equilibrium and the products of this compound breakdown. researchgate.net

Coupled enzyme assays have also been instrumental in characterizing the enzymes involved in this compound metabolism in various organisms. For instance, in the hyperthermophilic archaeon Thermococcus litoralis, the activity of 4-α-glucanotransferase on this compound was assessed by measuring the production of glucose. asm.org Similarly, the activity of maltodextrin (B1146171) phosphorylase was determined using a coupled enzyme system to measure the formation of glucose-1-phosphate. asm.org These assays are versatile and can be adapted to study a wide range of enzymes by selecting the appropriate coupling enzymes and detection methods. genscript.comnih.gov

Summary of Coupled Enzyme Assays for this compound Metabolism
Primary EnzymeSubstrateCoupling Enzyme(s)Detected ProductMethod of DetectionReference
Maltodextrin Hydrolase (MmdH)This compoundGlucose Dehydrogenase, Maltose PhosphorylaseNADHSpectrophotometry (OD 340 nm) researchgate.net
4-α-glucanotransferaseThis compoundNot specifiedGlucoseDiscontinuous assay asm.org
Maltodextrin Phosphorylase (MalP)Maltodextrins (from this compound action)Not specifiedGlucose-1-phosphateCoupled enzyme assay asm.org

Radiotracer Techniques for Transport Studies

Radiotracer techniques are a powerful tool for investigating the transport of this compound across cellular membranes, providing direct and quantitative measurements of uptake kinetics. nih.govinternational-agrophysics.orgnih.gov These methods utilize this compound molecules labeled with a radioactive isotope, most commonly Carbon-14 (¹⁴C) or Hydrogen-3 (³H), to trace their movement into cells or tissues. nih.govnih.gov The use of short-lived positron-emitting isotopes like Carbon-11 (¹¹C) is also a valuable, non-invasive approach for real-time transport studies. nih.govnih.gov

A common application of radiotracer techniques is in sugar uptake assays. nih.gov For example, the transport of d-[U-¹⁴C]this compound has been used to characterize and compare the this compound transport capabilities of different yeast strains. nih.gov In these experiments, cells are incubated with the radiolabeled this compound for a defined period, after which the uptake is stopped, and the amount of radioactivity inside the cells is quantified. This allows for the determination of transport rates and the kinetic parameters of the transporters involved. nih.gov Competition assays, where uptake of radiolabeled this compound is measured in the presence of an excess of unlabeled sugars, can further elucidate the specificity of the transport systems. nih.gov

These techniques have been pivotal in identifying and characterizing specific this compound transporters. For instance, by overexpressing the maltose permease gene, MAL61, in an industrial yeast strain, researchers used radiolabeled this compound to demonstrate a significant increase in its transport rate, indicating that this permease is also involved in this compound uptake. nih.gov Similarly, radiolabeled substrates have been used to measure the specific transport kinetics of permeases encoded by MAL31, MAL61, and AGT1 by complementing a yeast strain lacking any native maltose or this compound transporters. nih.gov The use of radiotracers provides a static "snapshot" of organ-specific uptake in biodistribution studies. ansto.gov.au

Examples of Radiotracers in this compound Transport Studies
RadiotracerOrganism/SystemPurpose of StudyKey FindingsReference
d-[U-¹⁴C]this compoundSaccharomyces cerevisiaeMeasure this compound permease activityOverexpression of MAL61 increased this compound transport. nih.gov
¹⁴C-labeled this compoundSaccharomyces cerevisiaeCharacterize specific transporters (MAL31, MAL61, AGT1)Allowed for measurement of specific transport kinetics. nih.gov
¹¹C (as ¹¹CO₂)PlantsGeneral photoassimilate transportEnables real-time, in vivo tracking of carbon transport. nih.govnih.gov

Molecular Biology Techniques in this compound Research

Molecular biology techniques have revolutionized the study of this compound transport and metabolism by allowing researchers to investigate the underlying genetic and regulatory mechanisms. nih.govnih.govresearchgate.net These approaches, including gene expression analysis, genetic manipulation, and gene copy number determination, provide a deeper understanding of how organisms utilize this trisaccharide.

Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and accurate method for quantifying the expression levels of specific genes involved in this compound metabolism. nih.govresearchgate.netresearchgate.net This technique allows for the comparison of gene transcription under different conditions, such as in the presence or absence of this compound, or between different strains with varying fermentation capabilities. nih.govbiorxiv.org

In the context of this compound research, qPCR has been used to analyze the expression patterns of MAL (maltose) and other related genes in industrial yeast strains. nih.gov For example, studies have shown that the expression of maltose and this compound transporter genes, as well as their positive regulators like MAL63, can differ significantly between yeast strains with high and low this compound consumption phenotypes. nih.gov Specifically, a strain efficient in this compound transport exhibited expression of all analyzed MAL transporters (ScMALx1, SeMALx1, ScAGT1, SeAGT1, MTT1, and MPHx) early in fermentation, whereas a strain with limited uptake only expressed a subset of these genes. nih.gov This differential gene expression highlights the complexity of this compound utilization and suggests that positive regulators of transporter genes play a crucial role. nih.gov

Genetic manipulation and complementation studies are fundamental to establishing the function of specific genes in this compound transport and metabolism. nih.govresearchgate.net These techniques involve the targeted deletion, mutation, or overexpression of genes to observe the resulting phenotypic changes. nih.govresearchgate.net

In Saccharomyces cerevisiae, enhancing and constitutively expressing the AGT1 permease gene in an industrial strain that could initially only respire this compound led to efficient fermentation of this sugar. researchgate.net This demonstrates the direct role of the Agt1 permease in this compound fermentation. researchgate.net Furthermore, site-directed mutagenesis to create mutant permeases has helped to identify specific amino acid residues that are critical for this compound transport. For instance, substituting certain charged amino acids in the Agt1 permease resulted in slower consumption of this compound. researchgate.net

Complementation studies are also crucial for confirming gene function. By introducing a functional copy of a gene into a mutant strain that is deficient in a particular function, researchers can determine if the introduced gene restores the wild-type phenotype. This approach has been used to confirm the roles of various permeases in this compound transport by expressing them in a yeast strain lacking its native transporters. nih.gov

Southern blotting is a classical molecular biology technique used to determine the number of copies of a specific gene within a genome. genome.govresearchgate.net This method involves digesting genomic DNA with restriction enzymes, separating the fragments by gel electrophoresis, transferring them to a membrane, and then hybridizing with a labeled DNA probe specific to the gene of interest. genome.gov The number and intensity of the resulting bands can provide an estimate of the gene copy number. genome.govnih.gov

In the study of this compound utilization, determining the copy number of transporter genes like AGT1 or MTT1 can be important, as variations in copy number can influence the level of gene expression and, consequently, the efficiency of this compound transport. nih.govnih.gov Although newer techniques like qPCR and digital PCR are often used for copy number estimation, Southern blotting remains a valuable tool for confirming results and providing information about the genomic context of the integrated genes. nih.govnih.gov For instance, it can help to identify if multiple gene copies are located at a single locus or are dispersed throughout the genome. nih.gov While it can be labor-intensive, Southern blotting is particularly useful for detecting large-scale genomic rearrangements, deletions, or insertions that might affect gene function. genome.gov

In Vitro and In Vivo Models for this compound Studies

A combination of in vitro and in vivo models is essential for a comprehensive understanding of this compound metabolism, from the cellular level to the whole organism. mdpi.commdpi.com

In vitro models, such as cell cultures and isolated enzyme systems, allow for controlled studies of specific biochemical processes. mdpi.comnih.gov For example, the prebiotic effects of malto-oligosaccharides, including this compound, have been investigated using in vitro fermentation with human fecal microorganisms. nih.gov These studies can measure the production of short-chain fatty acids and assess the growth of beneficial bacteria like Bifidobacterium. nih.gov Cell culture models, such as the human liver cell line HepaRG, are also used to study the metabolism of various compounds and can be adapted for this compound research. mdpi.com

In vivo models provide insights into the physiological effects of this compound in a living organism. portlandpress.comnih.gov In human studies, a steady-state perfusion technique in the jejunum has been used to compare the absorption of glucose from this compound with that from free glucose. portlandpress.com These studies revealed that glucose absorption is significantly faster from this compound, suggesting an efficient hydrolysis and transport mechanism at the brush border membrane. portlandpress.com Animal models, such as mice, are also employed. For instance, a xenograft model of human chronic lymphocytic leukemia in mice was used to test the anti-tumor activity of this compound-modified glycodendrimers. nih.gov

Microbial Culture Media and Fermentation Models

The study of this compound fermentation is fundamental to industries such as brewing and biotechnology. Researchers employ a variety of microbial culture media and fermentation models to understand and optimize the utilization of this sugar by different microorganisms.

The composition of the culture medium significantly influences microbial growth and this compound metabolism. Common basal media include Yeast Extract-Peptone (YP) medium, which provides a rich source of nitrogen and growth factors, and synthetic complete (SC) medium, which allows for precise control of nutrient composition. nih.gov this compound is typically added as the primary carbon source, often at concentrations relevant to industrial processes, such as the 15-20% found in brewer's wort. nih.gov

Fermentation models often utilize various yeast species, with a primary focus on Saccharomyces cerevisiae and the hybrid lager yeast Saccharomyces pastorianus. nih.govnih.govresearchgate.net Studies have shown that the ability to ferment this compound is strain-dependent and is often linked to the presence and expression of specific transporter genes, such as the AGT1 permease. nih.gov For instance, some industrial yeast strains are unable to ferment this compound, instead metabolizing it aerobically. nih.gov To investigate the fermentative capacity in such strains, researchers have utilized media containing respiratory inhibitors like antimycin A, which forces the yeast to rely on fermentation for energy production. nih.govresearchgate.net

Beyond yeast, other microbial systems are also of interest. For example, the production of γ-aminobutyric acid (GABA)-enriched beverages has been explored using a dual bioconversion strategy involving the germination of brown rice followed by fermentation with a consortium of Lactobacillus and Bifidobacterium strains. nih.gov In these models, the enzymatic liquefaction and saccharification of rice starch generate substrates, including this compound, which are then fermented by the probiotic bacteria. nih.gov

Furthermore, fermentation models can incorporate different raw material mashes, such as those from maize, rye, and amaranth, to simulate various industrial fermentation conditions and assess this compound utilization by specific yeast strains. nih.gov

Table 1: Examples of Microbial Culture Media and Fermentation Models for this compound Research

Model/Medium Microorganism(s) Key Components Research Focus Reference(s)
YP Medium with this compoundSaccharomyces cerevisiaeYeast Extract, Peptone, this compoundEthanol (B145695) production, this compound transport kinetics nih.gov
Synthetic Complete (SC) MediumSaccharomyces cerevisiaeDefined nutrient composition, this compoundGene expression, Transporter activity nih.gov
Brewer's WortSaccharomyces pastorianusMaltose, this compound, Glucose, Fructose (B13574)Fermentation efficiency, Sugar utilization patterns nih.govresearchgate.net
Medium with Antimycin AIndustrial Saccharomyces cerevisiae strainsThis compound, Antimycin ADifferentiating fermentation from respiration nih.govresearchgate.net
Germinated Brown Rice HydrolysateLactobacillus and Bifidobacterium consortiumThis compound, Glucose, Amino acidsProduction of functional beverages (e.g., GABA-enriched) nih.gov
Maize, Rye, and Amaranth MashesDistilling yeast strainsStarch-derived sugars including this compoundVolatile compound formation, Fermentation efficiency nih.gov

Animal Models for Prebiotic and Infection Studies

While direct in vivo studies focusing exclusively on the prebiotic effects of pure this compound are limited, research on malto-oligosaccharides (MOS), of which this compound is a key component, provides valuable insights. mdpi.com Animal models, primarily rodents such as rats and mice, are instrumental in these investigations. researchgate.net

In the context of infection studies, animal models are crucial for understanding the complex interactions between diet, the gut microbiota, and enteric pathogens. nih.gov While specific studies using this compound to modulate infection outcomes are not prevalent, the general framework for such research is well-established. These models often involve inducing a specific infection in animals, such as with Salmonella enterica or Clostridioides difficile, and then assessing how dietary components might influence the course of the infection and the host's immune response. nih.gov Germ-free animal models, which are devoid of any microorganisms, are particularly useful for dissecting the direct effects of specific microbes and dietary compounds without the confounding influence of a complex native gut microbiota.

Future research could leverage these established animal models to investigate the specific prebiotic potential of this compound and its ability to modulate the gut microbiota in a way that might enhance resistance to or recovery from enteric infections.

Table 2: Application of Animal Models in Oligosaccharide and Gut Health Research Relevant to this compound

Animal Model Dietary Intervention Pathogen/Condition Studied Key Outcomes Measured Relevance to this compound Research Reference(s)
RatsMalto-oligosaccharides (containing this compound)Loperamide-induced constipationGut microbiota composition, SCFA productionDemonstrates the potential of this compound-containing oligosaccharides to modulate gut health. researchgate.net
MiceMalto-oligosaccharides (containing this compound)General gut healthProliferation of BifidobacteriumProvides a basis for in vivo studies on the prebiotic effects of this compound. mdpi.com
MiceGeneral gut microbiota studiesSalmonella entericaChanges in microbial diversity, Pathogen colonizationEstablishes a model system to test the impact of this compound on gut pathogen interactions. nih.gov
Germ-free MiceGeneral gut microbiota studiesClostridioides difficileHost immune response, Pathogen virulenceAllows for the study of direct interactions between this compound, specific gut bacteria, and pathogens.

Human Perfusion Techniques for Jejunal Absorption

To understand the absorption kinetics of this compound in humans, a specialized in vivo technique known as steady-state jejunal perfusion is employed. mdpi.com This method allows for the direct measurement of sugar absorption in a defined segment of the small intestine, providing highly accurate data.

The procedure typically involves the placement of a multilumen tube into the jejunum. mdpi.com A key feature of this technique is the use of a proximal occluding balloon, which is inflated to isolate the test segment of the jejunum. mdpi.com This prevents the reflux of the infused solution and excludes endogenous secretions, such as pancreatic amylase, which could otherwise digest the this compound in the intestinal lumen. mdpi.com

An isotonic solution containing a known concentration of this compound is then infused through one lumen of the tube at a constant rate. mdpi.com Samples of the intestinal contents are collected from a downstream port on the tube. By analyzing the change in the concentration of this compound and its hydrolysis product, glucose, between the infused solution and the collected samples, researchers can calculate the rate of hydrolysis and absorption. mdpi.comnih.gov

Studies using this technique have revealed that glucose absorption from this compound is significantly faster than from an equimolar solution of free glucose. mdpi.com This suggests that the process of hydrolysis by brush border enzymes and subsequent transport of the released glucose is highly efficient. The findings also indicate that the transport of glucose derived from this compound is a sodium-dependent process. nih.gov

Table 3: Findings from Human Jejunal Perfusion Studies of this compound

Parameter Observation Implication Reference(s)
Glucose Absorption Rate Significantly faster from this compound than from free glucose.The hydrolysis of this compound at the brush border is tightly coupled to an efficient glucose transport system. mdpi.com
Hydrolysis Rate Similar to that of sucrose (B13894) in vivo.The efficiency of capturing the released glucose is higher for this compound hydrolysis than for sucrose hydrolysis. mdpi.com
Sodium Dependence Glucose absorption from maltose (a related disaccharide) is reduced in the absence of sodium.The transport of glucose released from this compound hydrolysis is likely mediated by the sodium-glucose cotransporter 1 (SGLT1). nih.gov
Effect of an Occluding Balloon Essential for preventing reflux and excluding endogenous enzymes.Ensures accurate measurement of brush border hydrolysis and absorption without interference from luminal digestion. mdpi.com

Functional and Biological Significance of Maltotriose Beyond Metabolism

Prebiotic Effects of Maltotriose (B133400)

Prebiotics are selectively utilized by host microorganisms, conferring health benefits. Malto-oligosaccharides (MOS), including this compound, have been investigated for their potential to positively influence the gut microbial ecosystem.

This compound and other malto-oligosaccharides can serve as a substrate for beneficial bacteria in the gut, particularly species of the genus Bifidobacterium. A study evaluating a malto-oligosaccharide (MOS) mixture containing 21.74% this compound demonstrated a significant increase in the proliferation of Bifidobacterium breve when MOS was provided as the carbon source in a modified medium. nih.govnih.gov While some research indicates that MOS may lead to a lower proliferation of Bifidobacterium bifidum compared to fructo-oligosaccharides (FOS) and galacto-oligosaccharides (GOS), it showed a superior effect on the proliferation of Bifidobacterium breve after 24 hours of anaerobic fermentation. nih.gov The ability of beneficial bacteria like bifidobacteria to metabolize these oligosaccharides contributes to their growth and establishment in the gut. beneo.com

The fermentation of this compound and other MOS by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which are crucial for gut health. In vitro fermentation of MOS with human fecal microbiota has been shown to increase the production of total SCFAs over time. nih.govnih.gov Furthermore, the addition of MOS at a 2% concentration was found to significantly increase the species diversity and richness of the intestinal microbiota. nih.govnih.gov This inclusion also led to a reduction in intestinal pathobionts and an increase in commensal microorganisms, including the Bifidobacterium genus. nih.govnih.gov The modulation of the gut microbiota composition and the resulting increase in beneficial metabolites underscore the prebiotic potential of malto-oligosaccharides containing this compound. nih.govresearchgate.net

Table 1: Effect of Malto-oligosaccharide (MOS) Mixture on Bifidobacterium Proliferation This table is interactive. You can sort and filter the data.

Bifidobacterium Species Effect of MOS Mixture Comparative Proliferation Reference
Bifidobacterium breve Significantly increased proliferation Superior to FOS and GOS after 24h nih.gov
Bifidobacterium bifidum Considerably lower proliferation Lower than FOS and GOS nih.gov
Bifidobacterium longum Reasonably reduced proliferation Lower than GOS, similar to FOS nih.gov

This compound as a Sweet Taste Ligand

The perception of sweetness is initiated by the binding of specific molecules, known as ligands, to sweet taste receptors on the tongue. While simple sugars are well-known sweet taste ligands, research has expanded to include certain oligosaccharides like this compound.

The perceived sweetness of this compound relative to other sugars has been a subject of study, with some varying results. One study found that this compound had a similar discriminability profile to glucose and maltose (B56501) at concentrations of 18, 32, and 56 mM, suggesting a comparable relative sweetness at these levels. oup.comnih.govresearchgate.net In contrast, other research has reported that this compound possesses little sweetness when compared to glucose. oup.comresearchgate.net Generally, glucose and maltose are reported to have a sweetness intensity that is roughly one-third that of sucrose (B13894) on a molar basis. oup.comresearchgate.net The sweetness of fructose (B13574) is considered the highest among common sugars, followed by sucrose and then glucose. researchgate.net

Table 2: Relative Sweetness of Various Saccharides This table is interactive. You can sort and filter the data.

Saccharide Degree of Polymerization (DP) Relative Sweetness Compared to Sucrose Notes Reference
Fructose 1 ~1.75 Sweetness can fade more rapidly than sucrose. researchgate.net, cargill.com
Sucrose 2 1.00 (Standard) Composed of glucose and fructose. researchgate.net, cargill.com
Glucose 1 ~0.75 Also known as dextrose. researchgate.net, cargill.com
Maltose 2 ~1/3 of sucrose Composed of two glucose units. oup.com, researchgate.net
This compound 3 Variable Reported as similar to glucose in some studies, and having little sweetness in others. oup.com, researchgate.net
Lactose 2 ~1/6 of sucrose Composed of glucose and galactose. quora.com

The chemical structure of an oligosaccharide plays a critical role in determining its ability to elicit a sweet taste. A key factor is the degree of polymerization (DP), or the number of monosaccharide units in the chain. researchgate.net Generally, as the chain length of oligosaccharides increases, their sweetness potential decreases. quora.comresearchgate.net Disaccharides tend to be sweeter than trisaccharides, which in turn are sweeter than oligosaccharides with a higher DP. researchgate.net It is believed that longer-chain saccharides are too large to effectively interact with the sweet taste receptors. quora.comquora.com Besides chain length, the type of monosaccharide units and the nature of the glycosidic bonds linking them also influence the relative sweetness of sugars. oup.com For most oligosaccharides, it is likely that only one sugar residue, typically a non-reducing end group, binds to the taste receptor. nih.gov

Anti-carcinogenic Potential of this compound

This compound has been investigated for its potential role in cancer therapy, primarily as a targeting moiety for drug delivery systems. Cancer cells exhibit an increased demand for glucose, a phenomenon known as the Warburg effect. nih.gov As this compound is a trisaccharide composed of three glucose molecules, it can be recognized and taken up by cancer cells through glucose transporters (GLUTs). nih.gov

This characteristic has been exploited in the development of novel drug delivery systems. For instance, a nano-scale metal-organic framework (MOF) was conjugated with this compound to selectively target triple-negative breast cancer cells and tumor-associated macrophages (TAMs). nih.govnih.gov The this compound-conjugated MOF, loaded with a photosensitizer, demonstrated selective uptake by cancer cells and M2-polarized macrophages, which have specific receptors that can bind this compound. nih.gov Upon light irradiation, this system generated reactive oxygen species, leading to the selective destruction of the targeted cancer cells and M2 macrophages while showing no toxicity to normal cells in the absence of light. nih.gov This approach highlights the use of this compound not as a direct anti-carcinogenic compound, but as a strategic targeting agent to enhance the efficacy and reduce the side effects of photodynamic therapy. nih.govnih.gov

Furthermore, metabolomic studies have identified altered levels of this compound in certain cancers. One study using gas chromatography/liquid chromatography–mass spectrometry found that levels of this compound, along with aminoadipic acid and gluconic acid, were associated with biochemical recurrence in prostate cancer patients after radical prostatectomy. mdpi.com

This compound Esters as Functional Compounds

This compound esters, which are derivatives of this compound, have been synthesized and evaluated for various functional properties, demonstrating their potential as cytotoxic agents and biosurfactants.

This compound Fatty Acid Esters as Cytotoxic Agents

Researchers have synthesized various 6″-O-acylthis compound monoesters by combining this compound with fatty acids of different chain lengths. nih.gov These compounds have shown notable cytotoxic effects against several human cancer cell lines. nih.govnih.gov

A study investigating two specific esters, 6''-O-dodecanoylthis compound and 6''-O-palmitoylthis compound, found that both exhibited cytotoxic activity against Hep-G2 (hepatoblastoma) and HeLa (cervical cancer) cell lines. nih.gov 6''-O-palmitoylthis compound, in particular, showed significant potency with IC50 values of 2.3 μM for Hep-G2 cells and 3.6 μM for HeLa cells. nih.gov Importantly, this compound displayed only marginal cytotoxicity to normal rat hepatocytes, suggesting a degree of selectivity for cancer cells and marking it as a potential new anti-tumor agent. nih.gov

Further research on a series of 6″-O-acylthis compound monoesters with alkyl side chains ranging from 10 to 18 carbons confirmed these findings. nih.gov The esters with longer side chains, such as palmitoyl (B13399708), stearoyl, and oleoyl (B10858665) groups, generally exhibited stronger cytotoxic effects. nih.gov One specific ester was found to significantly inhibit the proliferation of MCF-7 breast cancer cells by inducing G1 phase arrest. nih.govacs.org This was achieved by suppressing the levels of key cell cycle proteins, including cyclin D1, cyclin E, and cycle-dependent kinase 4. acs.org These findings indicate that this compound fatty acid esters can act as notable cytotoxic agents through a defined mechanism of action. nih.govacs.org

Research FindingCell Line(s)Compound(s)IC50 Value(s)
Cytotoxic ActivityHep-G2, HeLa6''-O-palmitoylthis compound2.3 μM (Hep-G2), 3.6 μM (HeLa)
Cytotoxic ActivityHep-G2, HeLa6''-O-dodecanoylthis compoundLower inhibitory effect than palmitoyl ester
Proliferation InhibitionMCF-7 (breast cancer)6"-O-acylthis compound ester (Ester 6)Not specified, but significant inhibition

Biosurfactant and Emulsification Capacities

This compound esters have also been recognized for their properties as surfactants, which are compounds that lower surface tension between two liquids or between a liquid and a solid. This makes them effective emulsifiers, capable of stabilizing oil-in-water emulsions. acs.org The development of such sugar-based surfactants is of great interest to the food industry as they can be both functional and nutritional. nih.gov

A study of an homologous series of medium- and long-chain d-maltotriose esters revealed their effectiveness as emulsifiers. acs.org The stability and droplet size of emulsions formed with these esters were evaluated under various conditions. acs.org It was found that this compound esters with long hydrophobic side chains, such as those derived from palmitic, stearic, and oleic acids, were particularly effective at preventing droplet aggregation and stratification over time. nih.govacs.org In some cases, these esters performed better than commercially available surfactants at the same concentration and pH. acs.org

The stability of these emulsions can be influenced by environmental factors like pH. Emulsions created with this compound esters were generally most stable at a neutral pH. acs.org For example, a novel maltoheptaose-palmitate ester, a larger but structurally similar sugar ester, showed better emulsifying properties than a commercial sucrose-palmitate ester under acidic conditions (pH 3). nih.gov This highlights the potential for developing specialized sugar esters with high stability for specific applications. acs.orgnih.gov

This compound Ester Side ChainEmulsion Stability (at neutral pH)Droplet Size Distribution
Medium-length (e.g., C10, C12)Less stable, stratification observed with 10% oilConfined within 197.4 to 218.5 nm at 7% oil
Long-length (e.g., C16, C18)Highly stable, no stratification after 30 daysStable droplet-size distributions

Applications in Diagnostic and Research Reagents

This compound is utilized in various diagnostic and research applications due to its role as a specific carbohydrate source. a-matrix.ng It is available as a high-purity chemical for use in biochemical enzyme assays and in vitro diagnostic analysis. a-matrix.ng

Culture Media for Microorganism Growth

This compound serves as a fermentable sugar and a specific carbon source for various microorganisms, making it a useful component in culture media for their growth and characterization. nih.govnih.gov In industrial microbiology, particularly in brewing and baking, the ability of yeast strains to utilize this compound is a critical factor. nih.govnih.gov Brewer's wort, for example, contains significant amounts of this compound. oup.com Therefore, this compound is included in specialized growth media to assess the metabolic capabilities of different yeast strains. nih.gov

Studies have shown that many industrial Saccharomyces strains can grow on this compound as the sole carbon and energy source, although the growth rates can vary significantly among strains. nih.gov This differential growth is often linked to the presence and efficiency of specific sugar transporters in the yeast cell membrane. nih.govnih.gov For instance, the AGT1 permease has been identified as a key transporter required for efficient this compound fermentation by Saccharomyces cerevisiae. nih.gov Malt extract agar, a common medium for cultivating yeasts and molds, contains a high concentration of maltose and other saccharides that serve as energy sources. itwreagents.com

Carbohydrate Source in Protein Purification

In the context of research reagents, this compound is used to induce the expression of specific proteins in genetically engineered bacteria, which is a crucial step in protein purification. The maltose regulon in Escherichia coli is a well-studied genetic system that controls the expression of proteins involved in the transport and metabolism of malto-oligosaccharides. fishersci.canih.gov this compound has been identified as the natural inducer of this system. nih.govasm.org

When researchers want to produce a specific protein (a "protein of interest"), they can clone the gene for that protein under the control of a promoter from the maltose regulon. By adding this compound to the bacterial culture medium, they can switch on the expression of their protein of interest, leading to its large-scale production. fishersci.ca The protein can then be isolated and purified from the bacterial cells. This system allows for controlled, high-level production of recombinant proteins for research, diagnostic, and therapeutic purposes. This compound-conjugates have also been used to study and exploit the maltose uptake pathway to deliver molecules into the cytoplasm of Gram-negative bacteria. nih.gov

Biorecognition-Based Nanodiagnostics for Bacterial Infections

The functional and biological significance of this compound extends beyond its metabolic role into the advanced field of medical diagnostics. Its specific uptake by bacteria serves as a powerful tool for developing targeted imaging agents.

This compound-Functionalized Magnetic Nanoparticles for MRI

A novel approach in the diagnosis of bacterial infections involves the use of this compound-functionalized magnetic nanoparticles (Malt-MNPs) as a targeted contrast agent for Magnetic Resonance Imaging (MRI). nih.govdntb.gov.ua This strategy leverages the selective uptake of this compound by bacteria through their maltodextrin (B1146171) transport pathway, a system not present in mammalian cells. nih.govnih.gov

Researchers have engineered these nanosystems by covalently attaching this compound to the surface of magnetic nanoparticles. mdpi.com The resulting Malt-MNPs exhibit properties crucial for clinical application, including colloidal stability, biocompatibility, and superparamagnetism. dntb.gov.uafao.org The this compound coating not only serves as a targeting ligand but also enhances the stability of the nanoparticles under physiological conditions, preventing significant aggregation. nih.gov

In preclinical studies using rat models of bacterial infection, intravenously administered Malt-MNPs have shown remarkable efficacy. nih.govdntb.gov.uafao.org The nanoparticles selectively accumulate at the sites of infection, leading to a significant change in the MRI signal. dntb.gov.ua Specifically, a signal change of over 50% was observed at infection sites within 24 hours of administration. fao.org In contrast, minimal accumulation and a signal change of less than 10% were recorded in areas of sterile inflammation. dntb.gov.uafao.org This high degree of specificity allows for the clear differentiation between bacterial infections and non-infectious inflammatory conditions using MRI. nih.govfao.org Histological analysis using Prussian blue staining has confirmed the accumulation of iron from the Malt-MNPs specifically at the infection sites, validating the MRI findings. nih.govmdpi.com

The mechanism relies on the ability of Malt-MNPs to actively target the bacterial infection sites via the maltodextrin transporter system, leading to localized retention and a sustained reduction in the T2 signal. mdpi.com This targeted approach enhances the sensitivity and accuracy of MRI for diagnosing bacterial infections. mdpi.com

PropertyValue/DescriptionSource
Targeting Ligand This compound nih.govmdpi.com
Nanoparticle Core Magnetic Nanoparticles (MNPs) nih.govmdpi.com
Mechanism Selective uptake via bacterial maltodextrin transporter nih.govdntb.gov.ua
Saturation Magnetization > 50 emu/g dntb.gov.uafao.org
r₂ Relaxivity (Malt-MNPs) 236.95 mM⁻¹·s⁻¹ mdpi.com
MRI Signal Change (Infection) > 50% within 24h dntb.gov.uafao.org
MRI Signal Change (Sterile Inflammation) < 10% within 24h dntb.gov.uafao.org
Radiolabeled Maltodextrins for Imaging

Following a similar targeting principle, radiolabeled derivatives of maltodextrins, including this compound, are being developed as specific tracers for Positron Emission Tomography (PET) imaging of bacterial infections. nih.govsnmjournals.org The rationale is that bacteria, but not mammalian cells, will take up these sugar-based probes via the maltodextrin transporter system. nih.govnih.gov

One such tracer, 6″-¹⁸F-fluorothis compound, has demonstrated potential for specifically imaging and localizing a wide range of bacterial infections. snmjournals.org Preclinical studies have shown that this PET tracer is not significantly taken up by inflammatory lesions, giving it a high specificity for bacterial processes. snmjournals.org This characteristic is a significant advantage over other imaging agents like ¹⁸F-FDG, which accumulates in both cancerous and inflammatory tissues. snmjournals.org The development of these radiotracers involves complex radiochemistry to label the sugar molecule with a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F) without disrupting its ability to be recognized and transported by the bacterial machinery. nih.govacs.org

In vivo studies using fluorescently labeled this compound probes have also highlighted the scaffold's suitability for infection imaging, demonstrating superior pharmacokinetic properties and stability compared to other maltodextrins like maltohexose. nih.gov These findings support the development of this compound-based agents for various imaging modalities to detect infections with high sensitivity and specificity. snmjournals.orgnih.gov

This compound in Food Science and Brewing Technology

This compound is a significant carbohydrate in the food and beverage industry, particularly due to its prevalence in starch-derived syrups and its critical role in fermentation processes.

This compound as a Component of Maltodextrins and Starch Hydrolysates

This compound is a fundamental component of maltodextrins and starch hydrolysates. tandfonline.comgoogle.com Maltodextrins are polysaccharides produced by the partial hydrolysis of starch from sources like corn, potato, or wheat, using enzymes such as α-amylase. knowde.comarshinefood.comwikipedia.org This process breaks down the long starch molecules into a mixture of smaller saccharide chains of varying lengths. tandfonline.com this compound, a trisaccharide made of three glucose units, is the shortest oligosaccharide that can be classified as a maltodextrin. wikipedia.org

The composition of these starch hydrolysates can be controlled by the reaction conditions and the enzymes used. google.com For instance, specific enzymatic processes can yield hydrolysates with a high concentration of both maltose (a disaccharide) and this compound. google.com One patented process describes producing a hydrolysate containing 35% to 60% maltose and 25% to 50% this compound. google.com In the context of brewing, the wort produced from all-malt grains typically contains about 15% to 20% this compound in its carbohydrate profile. beerandbrewing.com The enzymatic breakdown of starch by α-amylase from various microbial sources can be optimized to maximize the production of this compound. nih.govresearchgate.net

Influence on Food Product Quality and Functional Properties

This compound and maltodextrins with a low degree of polymerization (DP) contribute significantly to the quality and functional properties of various food products. knowde.comnih.gov this compound itself possesses several desirable characteristics, including mild sweetness, good heat and acid resistance, and high hygroscopicity (water-absorbing ability). guidechem.com

Its properties are leveraged in the food industry for several purposes:

Texture and Mouthfeel : Maltodextrins are used to improve the texture, viscosity, and mouthfeel of products like beverages, potato chips, and dairy items. knowde.comarshinefood.comwikipedia.org They can enhance creaminess and provide a fat-like texture. knowde.comarshinefood.com

Moisture Retention and Shelf Life : Due to its high hygroscopicity and moisturizing ability, this compound helps to keep products like pastries and bread soft and moist, preventing them from becoming hard and extending their shelf life. guidechem.com

Inhibition of Starch Aging : this compound can inhibit the turbidity and retrogradation (aging) of starch, which is beneficial in preventing products from hardening over time. guidechem.com

Bulking Agent : With a relatively neutral taste and low bulk density, maltodextrins serve as an inexpensive filler to add volume to processed foods without significantly altering the flavor profile. knowde.comwikipedia.org

Functional PropertyContribution of this compound/Low-DP MaltodextrinSource
Sweetness Mild (approx. 0.32 times sucrose) guidechem.com
Hygroscopicity High, retains moisture guidechem.com
Stability Good heat and acid resistance guidechem.com
Texture Modification Improves creaminess, viscosity, and mouthfeel knowde.comarshinefood.com
Anti-Staling Inhibits starch aging and hardening in baked goods guidechem.com
Bulking Agent Adds volume with a neutral sensory profile knowde.comwikipedia.org

Role in Beer Fermentation and Attenuation

In brewing, this compound is one of the most important fermentable sugars present in the wort, typically comprising 15-20% of the fermentable carbohydrates, second only to maltose. beerandbrewing.comnih.gov The ability of brewer's yeast (Saccharomyces species) to utilize this compound is a critical factor that influences the efficiency of fermentation and the final characteristics of the beer. core.ac.uk

Most brewing yeast strains exhibit sequential sugar utilization. They will consume simpler sugars like glucose, fructose, and sucrose first, followed by maltose, and only then begin to metabolize this compound. beerandbrewing.comultralowbrewing.comnih.gov The transport of this compound into the yeast cell is often the rate-limiting step for its fermentation. core.ac.uknih.gov This transport is facilitated by specific permease proteins, such as those encoded by the AGT1 and MTT1 genes. nih.govnih.govresearchgate.net

The extent to which this compound is fermented determines the final attenuation of the beer, which is a measure of the reduction in the wort's specific gravity during fermentation. core.ac.uk

High Attenuation : Yeast strains that efficiently transport and ferment this compound lead to a higher degree of attenuation. This results in a drier beer with a higher alcohol content and less residual sweetness. core.ac.ukvtt.fi Lager yeast strains are generally more efficient at utilizing this compound than ale strains. tandfonline.com

Low Attenuation : Strains that are unable to ferment this compound, or do so poorly, result in lower attenuation. ultralowbrewing.com This leaves unfermented this compound in the final product, contributing to the beer's body, mouthfeel, and residual sweetness. ultralowbrewing.com This characteristic is sometimes intentionally exploited, for example, in the production of certain ales or low-alcohol beers where a fuller body and some sweetness are desired. ultralowbrewing.com

Therefore, the selection of a yeast strain with specific this compound utilization capabilities is a key decision for brewers to achieve the desired flavor profile, alcohol content, and body in the final beer. core.ac.uknih.gov

Development of this compound-Positive Yeast Strains for Brewing

Genetic Basis of this compound Transport and Metabolism

The uptake of this compound in brewing yeasts is primarily mediated by a group of proteins known as α-glucoside transporters. mdpi.com These transporters, encoded by various genes, are responsible for moving this compound across the cell membrane. Key genes and their corresponding transporter proteins that have been identified and studied for their role in this compound utilization include:

AGT1 : This gene encodes a broad-spectrum α-glucoside permease, Agt1p, which is considered a primary transporter of this compound in S. cerevisiae. mdpi.com Strains with a functional AGT1 gene generally exhibit better this compound fermentation.

MALx1 Genes (e.g., MAL31, MAL61) : These genes are part of the MAL loci, which are responsible for maltose and this compound fermentation. nih.govcibd.org.uk The transporters encoded by these genes, such as Mal31p and Mal61p, can also transport this compound, although they often show a higher affinity for maltose. nih.gov

MPH2 and MPH3 : These genes encode permeases that are homologous to the MAL transporters and are also involved in the uptake of maltose and this compound. mdpi.com

MTY1 and MTT1 : More recently, novel transporter genes, MTY1 (this compound YeasT 1) and MTT1 (mty1-like transporter), have been identified in lager yeast strains (Saccharomyces pastorianus). nih.govresearchgate.net These transporters have shown a higher relative affinity for this compound compared to maltose, making them prime targets for improving this compound fermentation. nih.govresearchgate.net

The expression of these transporter genes is typically induced by maltose and this compound and repressed by the presence of glucose. mdpi.comoup.com The hydrolysis of this compound into glucose molecules inside the cell is carried out by the enzyme α-glucosidase, which is also shared with the maltose metabolic pathway. oup.com

Research Findings on Strain Development

Research into developing this compound-positive yeast strains has centered on genetic engineering and selection strategies. Studies have demonstrated that overexpressing specific transporter genes can significantly improve a strain's ability to consume this compound. For instance, the overexpression of the MAL61 gene in an industrial yeast strain led to an increased rate of both maltose and this compound transport. nih.gov Similarly, repairing and overexpressing the AGT1 gene in a lager strain resulted in faster and more complete fermentation, producing beers with higher ethanol (B145695) content and less residual maltose and this compound. core.ac.uk

The discovery of the MTT1 gene in lager yeast strains has been a significant advancement. Introduction of MTT1 into a lager strain increased its this compound uptake by approximately 17%. researchgate.net An altered version of this gene, MTT1alt, demonstrated an even more dramatic effect, boosting this compound uptake by 105%. researchgate.net These findings highlight the potential of targeted genetic modification to enhance fermentation performance.

Another approach involves the screening and characterization of non-conventional or wild yeast strains that naturally possess robust this compound fermentation capabilities. For example, a strain of Zygotorulaspora florentina isolated from oak was found to efficiently utilize this compound, producing alcohol levels comparable to commercial ale yeast. mdpi.com Such strains offer a valuable genetic resource for breeding programs or for direct use in brewing to create novel flavor profiles.

Conversely, in the production of low-alcohol beers, the selection of yeast strains with an inability to ferment maltose and this compound is a desirable trait. nih.govmdpi.com This leads to lower ethanol production as the yeast only ferments the simpler sugars like glucose and fructose present in the wort. nih.gov

Interactive Data Table: Key Genes in this compound Utilization

GeneEncoded ProteinFunction in this compound MetabolismOrganism(s) of StudyReference
AGT1 Agt1pPrimary this compound transporterSaccharomyces cerevisiae mdpi.com
MAL61 Mal61pMaltose and this compound transporterSaccharomyces cerevisiae nih.gov
MAL31 Mal31pMaltose and this compound transporterSaccharomyces cerevisiae nih.gov
MPH2 Mph2pMaltose and this compound transporterSaccharomyces cerevisiae mdpi.com
MPH3 Mph3pMaltose and this compound transporterSaccharomyces cerevisiae mdpi.com
MTY1 Mty1pThis compound transporter with high affinitySaccharomyces pastorianus nih.gov
MTT1 Mtt1pThis compound transporterSaccharomyces pastorianus researchgate.net

Conclusion and Future Research Directions

Remaining Knowledge Gaps in Maltotriose (B133400) Biology

Significant questions persist regarding the intricate regulation of this compound metabolism. The precise molecular signals and regulatory networks that govern the preferential uptake of maltose (B56501) over this compound in yeast are not fully understood. nih.gov While transporters like AGT1 and Mtt1p have been identified as key players, the complete picture of how their expression and activity are coordinated with the cell's metabolic state, especially under the stressful conditions of late-stage fermentation, remains incomplete. nih.gov Furthermore, the full extent of this compound's interaction with the human gut microbiome and its impact on the microbial community structure and host health is an area requiring deeper exploration.

Emerging Technologies for this compound Investigation

Advances in analytical technologies are enabling more detailed investigations of oligosaccharides like this compound.

Advanced Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) and Electrospray Ionization (ESI-MS) provide high sensitivity for analyzing complex carbohydrate mixtures. nih.gov These methods allow for precise compositional analysis from very small sample quantities. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS): This hybrid technique offers enhanced separation of isomers, which is a significant challenge in carbohydrate analysis. chromatographyonline.com By separating molecules based on their size, shape, and charge, IM-MS can distinguish between structurally similar oligosaccharides. chromatographyonline.com

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a well-established and powerful method for carbohydrate analysis that provides high-resolution separation of oligosaccharides without the need for derivatization. youtube.com It is particularly effective for quantifying low-abundance structures and separating structural isomers. youtube.com

Desalting Paper Spray Mass Spectrometry (DPS-MS): A newer, rapid technique that combines sample desalting and ionization on a single paper substrate, allowing for fast and sensitive detection of oligosaccharides directly from complex biological samples like urine or reaction mixtures. nih.gov

Translational Potential of this compound Research in Biotechnology and Health

Research into this compound has significant translational potential.

Biotechnology: A deeper understanding of this compound transport and metabolism can be applied to engineer superior yeast strains for industrial applications. core.ac.uk By optimizing transporter expression, it is possible to develop yeasts that ferment this compound more efficiently, which is highly desirable in the brewing and bioethanol industries to maximize product yield and process efficiency. nih.govnih.gov

Health and Nutrition: this compound and other malto-oligosaccharides hold promise as prebiotics to beneficially modulate the gut microbiota. nih.gov Further research could lead to their use in functional foods designed to improve gut health. nih.govmdpi.com Additionally, due to its properties, this compound is used as an excipient in the pharmaceutical industry to improve the taste and stability of medications. iransilicate.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Glucose
Maltose
Amylose (B160209)
Amylopectin (B1267705)
Starch
Dextrin
Sucrose (B13894)
Ethanol (B145695)
Carbon Dioxide
Isomaltose
Fructose (B13574)
Galactose
Lactose
Trehalose
Turanose
Palatinose
Melezitose
α-methylglucoside
Antimycin A
Glycerol

Q & A

Q. What are the standard analytical methods for quantifying maltotriose in complex biological matrices?

To quantify this compound, high-performance liquid chromatography (HPLC) with refractive index or pulsed amperometric detection is widely used. Calibrate the system using a dextran ladder to establish molecular weight correlations . For accuracy, employ an internal standard (e.g., laminaritriose) and generate a calibration curve across a concentration range (e.g., 11–2100 nmol/mL). Calculate purity using the formula:

Purity (%)=AM3×MWM3(AMi×MWMi)×100\text{Purity (\%)} = \frac{A_{M3} \times MW_{M3}}{\sum (A_{Mi} \times MW_{Mi})} \times 100

where AM3A_{M3} = this compound peak area, MWM3MW_{M3} = 504 g/mol (this compound molecular mass), and AMiA_{Mi} = peak areas of other oligosaccharides .

Q. How should researchers prepare and validate this compound samples for enzymatic assays?

Dissolve this compound in ultrapure water or buffer compatible with the assay (e.g., phosphate buffer for α-amylase activity). Validate purity via HPLC to ensure minimal contamination from glucose or higher oligosaccharides. Cross-check results with the manufacturer’s certificate of analysis; discrepancies >2% warrant batch replacement or recalibration . For enzymatic assays, pre-test substrate specificity using controls (e.g., maltose or maltotetraose) to confirm enzyme selectivity .

Q. What experimental controls are critical when studying this compound metabolism in microbial systems?

Include:

  • Negative controls : Substrate-free media to rule out endogenous carbon sources.
  • Positive controls : Known this compound-utilizing strains (e.g., Microbacterium imperiale).
  • Technical replicates : Triplicate measurements to assess instrument precision.
  • Blank samples : To account for background noise in spectrophotometric assays (e.g., α-amylase activity at 405 nm) .

Q. How can researchers address inconsistencies in this compound purity assessments across laboratories?

Standardize protocols using AOAC International guidelines (e.g., AOAC 2021.01). Compare peak integration methods (e.g., baseline correction thresholds) and validate against a certified reference material. Discrepancies often arise from co-eluting oligosaccharides (e.g., isothis compound); use orthogonal methods like mass spectrometry for confirmation .

Q. What statistical approaches are recommended for analyzing this compound quantification data?

Apply linear regression for calibration curves, ensuring R2>0.99R^2 > 0.99. Use ANOVA to compare batch-to-batch variability. Report confidence intervals (e.g., 95%) for purity values and perform Grubbs’ test to identify outliers in triplicate measurements .

Advanced Research Questions

Q. How can enzymatic production of this compound from starch be optimized for yield and specificity?

Use Microbacterium imperiale glucan 1,4-α-maltotriohydrolase (AMTS), which cleaves starch into this compound. Optimize reaction conditions:

  • Temperature : 40–50°C (thermostability testing required).
  • pH : 6.0–7.0 (varies with enzyme source).
  • Substrate concentration : 5–10% (w/v) starch to avoid substrate inhibition. Monitor hydrolysis kinetics via HPLC and calculate KmK_m and VmaxV_{max} using the Michaelis-Menten model. Terminate reactions at 80% conversion to minimize byproducts .

Q. What strategies resolve contradictions in reported this compound stability under varying storage conditions?

Conduct accelerated stability studies:

  • Temperature : 25°C (ambient) vs. 4°C (refrigerated).
  • Humidity : 60% RH vs. desiccated environments. Quantify degradation products (e.g., glucose) via HPLC and model shelf-life using Arrhenius equations. Conflicting data often arise from moisture content; pre-dry samples or use lyophilized this compound for hygroscopicity tests .

Q. How can this compound’s role in glycobiology be investigated using advanced structural techniques?

Employ nuclear magnetic resonance (NMR) to analyze anomeric proton configurations (e.g., α-1,4 linkages). For nanoparticle conjugation studies, use dynamic light scattering (DLS) to monitor hydrodynamic radius changes and confirm binding via Fourier-transform infrared spectroscopy (FTIR) .

Q. What methodologies validate this compound as a substrate in novel enzyme assays?

Design coupled assays where this compound hydrolysis is linked to a detectable product (e.g., glucose oxidase-peroxidase system). Validate using:

  • Linearity : Activity vs. enzyme concentration (0–2000 U/L).
  • Inhibition studies : Compare rates with/without inhibitors (e.g., acarbose).
  • Cross-reactivity : Test against structurally similar oligosaccharides (e.g., maltotetraose) .

Q. How do researchers model this compound’s thermodynamic properties for biophysical studies?

Use differential scanning calorimetry (DSC) to measure glass transition temperatures (TgT_g) and moisture sorption isotherms. Fit data to the Gordon-Taylor equation for water-plasticized systems. Advanced studies may involve molecular dynamics simulations to predict interactions in amorphous matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.